molecular formula C14H25NO3 B1394006 Tert-butyl cyclohexyl(3-oxopropyl)carbamate CAS No. 917021-59-1

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Cat. No.: B1394006
CAS No.: 917021-59-1
M. Wt: 255.35 g/mol
InChI Key: SGRWPLVMCBYFOH-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexyl(3-oxopropyl)carbamate (CAS 917021-59-1) is a carbamate-protected amine derivative with the molecular formula C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol . This compound, which features a cyclohexyl group and a 3-oxopropyl chain stabilized by a tert-butoxycarbonyl (Boc) protecting group, is a stable and versatile intermediate in organic synthesis . Its primary research value lies in its role as a building block for the development of pharmaceuticals and agrochemicals, as the Boc group can be readily removed under acidic conditions to reveal the free amine for further derivatization . In medicinal chemistry research, this compound serves as a precursor for investigating potential therapeutic agents. Structural analogues and carbamate derivatives are explored for various biological activities, with studies indicating potential in areas such as antiviral and anticancer research . The mechanism of action for related carbamate compounds can involve interactions with specific molecular targets like enzymes or receptors, potentially leading to the inhibition of critical biological pathways . The compound is characterized by techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity . It is offered with a high purity guarantee (98+%) and requires storage in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWPLVMCBYFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693116
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917021-59-1
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 917021-59-1

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Tert-butyl cyclohexyl(3-oxopropyl)carbamate, also known by its synonym N-Boc-3-cyclohexylaminopropionaldehyde, is a key bifunctional molecule increasingly utilized in the landscape of pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive aldehyde, a sterically hindered cyclohexyl group, and a stable tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, rendering it an important intermediate in multi-step synthetic pathways.

The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in the synthesis of sensitive target molecules.[2] The aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.[3][] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the convergence of a carbamate-protected amine and an aldehyde, tethered by a propyl chain and substituted with a cyclohexyl moiety. This unique combination of functional groups dictates its chemical behavior and physical properties.

PropertyValueSource
CAS Number 917021-59-1[1][5]
Molecular Formula C₁₄H₂₅NO₃[1]
Molecular Weight 255.35 g/mol [1]
IUPAC Name tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamateChemWhat
Synonyms N-Boc-3-cyclohexylaminopropionaldehyde, Cyclohexyl-(3-oxo-propyl)-carbamic acid tert-butyl ester[1]
Appearance Not explicitly stated, likely an oil or low-melting solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General knowledge

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of the secondary amine followed by the introduction of the Boc protecting group. The following protocol is a representative method based on established organic chemistry principles.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Cyclohexylamino)propan-1-ol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 eq) and 3-chloropropan-1-ol (1.1 eq) in a suitable solvent such as acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq), to the mixture to act as an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(cyclohexylamino)propan-1-ol, which can be used in the next step without further purification.

Step 2: Oxidation to 3-(Cyclohexylamino)propionaldehyde

  • Oxidation Setup: In a separate flask, prepare a solution of the crude 3-(cyclohexylamino)propan-1-ol in dichloromethane.

  • Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq), to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Extraction: Quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Boc Protection

  • Protection Reaction: Dissolve the crude 3-(cyclohexylamino)propionaldehyde in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_Workflow A Cyclohexylamine + 3-Chloropropan-1-ol B 3-(Cyclohexylamino)propan-1-ol A->B K₂CO₃, Acetonitrile, Reflux C 3-(Cyclohexylamino)propionaldehyde B->C PCC or Dess-Martin Periodinane, DCM D This compound C->D Boc₂O, Et₃N, DCM

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-9.8 ppm), the protons of the cyclohexyl ring (a complex multiplet in the δ 1.0-2.0 ppm region), the protons of the propyl chain, and the nine equivalent protons of the tert-butyl group (a sharp singlet around δ 1.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the aldehyde carbonyl carbon (δ ~200 ppm), the carbamate carbonyl carbon (δ ~155 ppm), the carbons of the tert-butyl group (quaternary carbon around δ 80 ppm and methyl carbons around δ 28 ppm), and the carbons of the cyclohexyl and propyl moieties.

  • MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 256.19. Fragmentation patterns may include the loss of the Boc group or the tert-butyl group.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the aldehyde and the Boc-protected amine functionalities.

Reactions of the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a variety of transformations:

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, elongating the molecular scaffold.[3] This is a cornerstone reaction in medicinal chemistry for the synthesis of complex amines.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a route to introduce carbon-carbon double bonds.

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde can react with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, a powerful tool for carbon-carbon bond formation.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

Reactions of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine.

  • Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free secondary amine.[2] This orthogonality makes it compatible with many other protecting groups used in organic synthesis.

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents, allowing for selective manipulation of other functional groups within the molecule.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_boc N-Boc Group Reactions A Aldehyde Reductive Amination Wittig Reaction Aldol Condensation Oxidation/Reduction B N-Boc Group Acidic Deprotection Stability to Bases/Nucleophiles Core This compound Core->A:f0 Reacts via Core->B:f0 Reacts via

Sources

An In-Depth Technical Guide to N-Boc-3-cyclohexylaminopropionaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the strategic use of specialized chemical intermediates is paramount to the efficient construction of complex molecular architectures. N-Boc-3-cyclohexylaminopropionaldehyde stands out as a valuable building block, offering a unique combination of a protected secondary amine and a reactive aldehyde functionality. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its applications in pharmaceutical research. As a senior application scientist, the following content is curated to not only provide procedural steps but also to explain the underlying chemical principles and rationale that ensure experimental success and reproducibility.

Core Molecular Attributes of N-Boc-3-cyclohexylaminopropionaldehyde

N-Boc-3-cyclohexylaminopropionaldehyde, systematically named tert-butyl cyclohexyl(3-oxopropyl)carbamate, is a carbamate-protected amino aldehyde. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine is crucial for its utility in multi-step syntheses. This group imparts stability under a range of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The aldehyde group, on the other hand, is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₅NO₃[1]
Molecular Weight 255.35 g/mol [1]
CAS Number 917021-59-1[1]
Appearance Predicted: Colorless to pale yellow oil or low-melting solid-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)-

Strategic Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde

A robust and reliable synthesis of N-Boc-3-cyclohexylaminopropionaldehyde is critical for its application in research and development. While multiple synthetic routes can be envisioned, a highly effective and scalable approach involves the oxidation of the corresponding alcohol, N-Boc-3-cyclohexylaminopropanol. This precursor can be synthesized through a two-step process starting from commercially available reagents.

Synthesis of the Precursor Alcohol: N-Boc-3-cyclohexylaminopropanol

The synthesis of the alcohol precursor is achieved via a reductive amination followed by Boc protection.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection A Cyclohexylamine F 3-(Cyclohexylamino)propan-1-ol A->F 1. B 3-Chloro-1-propanol B->F 2. C N,N-Diisopropylethylamine (DIPEA) C->F Base D Sodium Iodide (NaI, cat.) D->F Catalyst E Acetonitrile (ACN), 80 °C E->F Solvent/Temp G 3-(Cyclohexylamino)propan-1-ol K N-Boc-3-cyclohexylaminopropanol G->K 1. H Di-tert-butyl dicarbonate (Boc)₂O H->K 2. I Triethylamine (TEA) I->K Base J Dichloromethane (DCM), rt J->K Solvent/Temp G cluster_0 Step 3: Dess-Martin Oxidation A N-Boc-3-cyclohexylaminopropanol D N-Boc-3-cyclohexylaminopropionaldehyde A->D 1. B Dess-Martin Periodinane (DMP) B->D Oxidant C Dichloromethane (DCM), rt C->D Solvent/Temp

Sources

A Technical Guide to the Spectral Analysis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for Tert-butyl cyclohexyl(3-oxopropyl)carbamate (CAS: 917021-59-1), a carbamate-protected amine derivative with significant applications in organic synthesis. With a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol , this compound serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document offers an in-depth exploration of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the anticipated spectral characteristics but also the underlying principles and experimental methodologies, empowering researchers to effectively identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound features a cyclohexyl group and a 3-oxopropyl chain attached to a nitrogen atom, which is protected by a tert-butoxycarbonyl (Boc) group. This structure's stability and the facility of Boc deprotection under acidic conditions make it a valuable building block in synthetic chemistry.[1] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons in the molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.5 - 10.0Triplet (t)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and will appear far downfield. It is expected to be a triplet due to coupling with the adjacent CH₂ group.
Cyclohexyl (CH-N)3.0 - 3.5Multiplet (m)1HThe proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.
Propyl (N-CH₂)3.2 - 3.6Triplet (t)2HThese protons are adjacent to the nitrogen of the carbamate, causing a downfield shift.
Propyl (-CH₂-CHO)2.6 - 2.9Triplet of triplets (tt)2HThese protons are alpha to the aldehyde carbonyl group, resulting in a downfield shift, and will show coupling to both adjacent CH₂ groups.
Cyclohexyl (-CH₂)1.0 - 1.9Multiplet (m)10HThe remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.
Tert-butyl (-C(CH₃)₃)1.4 - 1.6Singlet (s)9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)195 - 205The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.
Carbamate (C=O)155 - 157The carbamate carbonyl carbon is also deshielded but typically appears upfield from an aldehyde or ketone carbonyl.
Tert-butyl (quaternary C)78 - 82The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift.
Cyclohexyl (CH-N)50 - 60The carbon atom of the cyclohexyl ring directly bonded to the nitrogen atom is deshielded.
Propyl (N-CH₂)40 - 45The carbon adjacent to the nitrogen of the carbamate.
Propyl (-CH₂-CHO)35 - 40The carbon alpha to the aldehyde carbonyl group.
Tert-butyl (CH₃)27 - 29The methyl carbons of the tert-butyl group are in a typical aliphatic region.
Cyclohexyl (-CH₂)24 - 35The remaining methylene carbons of the cyclohexyl ring will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.[2]

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
N-H (Amide)3200 - 3400MediumWhile the carbamate nitrogen is trisubstituted, residual starting materials or hydrolysis products might show a weak N-H stretch.
C-H (sp³)2850 - 3000StrongStretching vibrations of the C-H bonds in the cyclohexyl, propyl, and tert-butyl groups.
C=O (Aldehyde)1720 - 1740StrongThe carbonyl stretch of the aldehyde is a very strong and sharp absorption.
C=O (Carbamate)1680 - 1700StrongThe carbamate carbonyl stretch typically appears at a slightly lower wavenumber than an aldehyde due to resonance with the nitrogen lone pair.[3]
C-O (Carbamate)1200 - 1300StrongStretching vibration of the C-O bond in the carbamate group.
C-N (Carbamate)1000 - 1200MediumStretching vibration of the C-N bond.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass-to-Charge Ratios (m/z)

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as protonated or sodiated adducts.

AdductPredicted m/z
[M+H]⁺256.18
[M+Na]⁺278.16
[M+K]⁺294.14

M represents the molecular weight of the parent compound (255.35 g/mol ).

Expected Fragmentation Pattern

Under fragmentation conditions (e.g., in MS/MS experiments), the molecule is expected to undergo characteristic losses. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

G M_H [M+H]⁺ m/z = 256.18 frag1 Loss of Isobutylene (56 Da) M_H->frag1 - C₄H₈ ion1 [M+H - C₄H₈]⁺ m/z = 200.12 frag2 Loss of CO₂ (44 Da) ion1->frag2 - CO₂ ion2 [C₉H₁₈NO]⁺ m/z = 156.14

Figure 3. A potential fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for polar molecules like carbamates.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform fragmentation analysis (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data is indispensable for the unambiguous identification and characterization of this compound. This guide provides a detailed predictive framework for these spectroscopic techniques, grounded in the fundamental principles of chemical structure and reactivity. By following the outlined experimental protocols and leveraging the predicted spectral data, researchers in organic synthesis and drug development can confidently utilize this versatile intermediate in their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • Benchchem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-oxopropyl)carbamate.
  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • PubChem. (n.d.). Tert-butyl n-(1-cyclopentyl-3-oxopropyl)carbamate.
  • PubChem. (n.d.). Tert-butyl n-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate.
  • AA Blocks. (n.d.). tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
  • (n.d.). tert-butyl N-[cis-3-hydroxycyclohexyl]carbamate.
  • SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate.
  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).
  • MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
  • PubChem. (n.d.). Tert-butyl(1s)-1-cyclohexyl-2-oxoethylcarbamate.

Sources

Solubility and stability of N-Boc-3-cyclohexylaminopropionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Boc-3-cyclohexylaminopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-cyclohexylaminopropionaldehyde is a bifunctional molecule incorporating a reactive aldehyde and a protected secondary amine. Its utility in pharmaceutical synthesis, particularly as a precursor for more complex molecules, necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for characterizing its solubility in various solvent systems and its stability under a range of stress conditions. As a Senior Application Scientist, this document moves beyond simple protocol listing to explain the underlying chemical principles and rationale behind the proposed experimental designs. The methodologies described herein are designed to be self-validating, providing researchers with a robust toolkit for assessing the developability of this and structurally related compounds.

Introduction: Chemical Profile and Significance

N-Boc-3-cyclohexylaminopropionaldehyde possesses two key structural features that dictate its chemical behavior:

  • An Aldehyde Group: This functional group is a versatile chemical handle for forming carbon-carbon and carbon-nitrogen bonds. However, it is also susceptible to oxidation and can participate in self-condensation or polymerization reactions.

  • An N-Boc Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions.[1] Crucially, it is labile to acid, a property that is foundational to its use but also a primary consideration for the compound's stability.[2]

Understanding the interplay between these two groups is critical for defining appropriate storage, handling, and reaction conditions. This guide will systematically address the experimental determination of solubility and stability, providing both theoretical context and actionable protocols.

Solubility Assessment: A Foundation for Application

Determining the solubility profile of N-Boc-3-cyclohexylaminopropionaldehyde is a prerequisite for its effective use in synthesis, formulation, and purification. The molecule's structure—with a bulky, lipophilic cyclohexyl ring and Boc group, alongside a polar aldehyde—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

Based on its structure, we can predict its general solubility behavior:

  • High Solubility: Expected in moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can solvate both the hydrocarbon and the polar functionalities.

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the aldehyde can form hydrogen bonds, the large nonpolar groups may limit miscibility.

  • Low Solubility: Expected in nonpolar solvents such as hexanes and in highly polar protic solvents like water.

Experimental Protocol for Solubility Determination

The following protocol details a robust "shake-flask" method for quantifying solubility.

Objective: To determine the equilibrium solubility of the compound in a panel of representative solvents at a controlled temperature.

Materials:

  • N-Boc-3-cyclohexylaminopropionaldehyde

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Solvent panel: Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Isopropanol, Water, Heptane.[3]

Methodology:

  • Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Generate a calibration curve by preparing a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Add an excess amount of N-Boc-3-cyclohexylaminopropionaldehyde to a vial containing a known volume (e.g., 2 mL) of each test solvent. The goal is to have undissolved solid present at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Extraction: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the compound in the filtrate by comparing the peak area to the calibration curve.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

SolventClassificationSolubility at 25 °C (mg/mL)
HeptaneNonpolarExperimental Value
DichloromethaneChlorinatedExperimental Value
Ethyl AcetateEsterExperimental Value
AcetonitrilePolar AproticExperimental Value
IsopropanolPolar ProticExperimental Value
MethanolPolar ProticExperimental Value
WaterAqueousExperimental Value
Workflow for Solubility Determination

The experimental process can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock & Standards G Analyze via HPLC-UV A->G B Add Excess Solid to Solvents C Equilibrate on Shaker (24-48h, 25°C) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F F->G H Calculate Solubility from Calibration Curve G->H

Workflow for Shake-Flask Solubility Measurement.

Stability Profiling and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, establishing a shelf-life, and developing a stability-indicating analytical method.[4] The dual functionality of N-Boc-3-cyclohexylaminopropionaldehyde presents several potential routes for degradation.

Potential Degradation Pathways
  • Acid-Catalyzed Deprotection: The N-Boc group is highly susceptible to cleavage under acidic conditions, yielding the free secondary amine, carbon dioxide, and isobutylene.[2] This is often the most significant liability. Even mild acids used in chromatography, such as trifluoroacetic acid (TFA), can cause deprotection, especially upon solvent evaporation.[5]

  • Aldehyde Reactions (pH-Dependent): Aldehydes can react with primary or secondary amines to form iminium ions and ultimately imines or enamines.[6][7][8] In this case, the deprotected amine could react with the aldehyde of another molecule, leading to dimerization or oligomerization. This process is often fastest in a mildly acidic pH range (around 4-5) where there is enough acid to catalyze the reaction but not so much as to fully protonate the amine nucleophile.[9]

  • Oxidative Degradation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, peroxides present in solvents (like THF or ethers), or other oxidizing agents.

  • Thermal Degradation: Heating can provide the energy to overcome the activation barrier for N-Boc deprotection, even in the absence of acid.[10] Other, more complex thermal decomposition pathways may also exist.

G cluster_degradants Potential Degradation Products Parent N-Boc-3-cyclohexyl- aminopropionaldehyde Deprotected 3-Cyclohexylamino- propionaldehyde Parent->Deprotected Acid (H+) Heat (Δ) Oxidized N-Boc-3-cyclohexyl- aminopropionic Acid Parent->Oxidized Oxidation ([O]) Dimer Dimer/Oligomer (via Iminium Ion) Deprotected->Dimer Self-Condensation (pH 4-5)

Primary Predicted Degradation Pathways.
Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally stress the molecule to identify its primary degradation products, in line with ICH guidelines.[11][12]

Objective: To generate likely degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

  • N-Boc-3-cyclohexylaminopropionaldehyde

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Solvent: Acetonitrile/Water mixture (e.g., 1:1)

  • Temperature-controlled oven, photostability chamber

  • pH meter, analytical balance

  • HPLC or UPLC-MS system for analysis

Methodology:

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in an acetonitrile/water mixture.

  • Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample stored at 5 °C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60 °C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store a vial of the stock solution at 80 °C.

    • Photolytic: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for initial identification of degradant masses.[13] The method should be capable of separating the parent peak from all generated impurity peaks.

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the percentage of degradation and the number of major degradation products formed under each condition.

Stress ConditionTime (h)% Assay of Parent% DegradationNo. of Degradants >0.1%
Control (5°C) 4899.9<0.10
0.1 M HCl, 60°C 2ValueValueValue
8ValueValueValue
0.1 M NaOH, 60°C 2ValueValueValue
8ValueValueValue
3% H₂O₂, RT 8ValueValueValue
24ValueValueValue
Thermal (80°C) 24ValueValueValue
48ValueValueValue
Photolytic 48ValueValueValue
Workflow for Stability Assessment

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Prepare Stock Solution (1 mg/mL) B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (e.g., 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench Sample G->H I Analyze via Stability- Indicating HPLC-MS H->I J Quantify Degradation I->J K Identify Degradants J->K L Elucidate Pathways K->L

Workflow for Forced Degradation Studies.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for characterizing the solubility and stability of N-Boc-3-cyclohexylaminopropionaldehyde. The primary stability liability is anticipated to be the acid-labile N-Boc group, with oxidative and pH-dependent aldehyde reactions also being significant considerations.

Key Recommendations for Researchers:

  • Storage: Store the compound in a cool, dark, and dry place, under an inert atmosphere if possible, to minimize oxidative and thermal degradation.

  • Handling: Avoid acidic conditions during workup, purification, and storage. If acidic conditions are unavoidable, they should be brief and performed at low temperatures.[14] For chromatographic purification, consider using buffered mobile phases or alternative acids to TFA, such as formic acid, and avoid concentrating fractions to dryness if acid is present.[5]

  • Method Development: A well-developed, stability-indicating HPLC method is paramount. The forced degradation samples generated using the protocol herein are invaluable for this purpose, ensuring that all potential impurities can be resolved and quantified.[15]

By systematically applying the principles and protocols outlined in this guide, researchers can generate the critical data needed to confidently handle, store, and utilize N-Boc-3-cyclohexylaminopropionaldehyde in their drug development programs.

References

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: C=O + primary amine. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group [Table]. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4849–4854. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptides. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(10), 225-233. Retrieved from [Link]

  • Alsante, K. M., et al. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. LCGC North America, 39(11), 544-551. Retrieved from [Link]

  • Jones, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

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  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Discussion]. Retrieved from [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • CDC. (2018). NMAM METHOD 3900. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ChemWhat. (n.d.). N-BOC-3-CYCLOHEXYLAMINO-PROPIONALDEHYDE CAS#: 917021-59-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]

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Sources

The Carbamate Scaffold: A Privileged Motif in Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group, characterized by its unique amide-ester hybrid structure (-O-CO-NH-), is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its remarkable versatility stems from a combination of chemical stability, the capacity to engage in crucial hydrogen bonding interactions, and its role as a stable isostere of the proteolytically labile peptide bond.[1][2][3] This guide provides a comprehensive exploration of the diverse biological activities of carbamate derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies essential for their evaluation. We will examine their pivotal role as enzyme inhibitors, from the reversible carbamylation of cholinesterases in Alzheimer's disease therapy and insecticides to the modulation of other critical enzymes in cancer and metabolic disorders.[4][5][6] Furthermore, this document details validated experimental protocols and discusses the structure-activity relationships that guide the rational design of next-generation carbamate-based agents.

The Carbamate Moiety: Physicochemical Properties and Biological Significance

The carbamate group's prevalence in pharmacologically active compounds is not accidental. It confers a set of desirable physicochemical properties that make it a "privileged" scaffold for drug design.[2][7]

  • Structural and Metabolic Stability: Unlike esters, which are often rapidly hydrolyzed by esterases, and amides, which are susceptible to proteases, the carbamate linkage exhibits significantly greater metabolic stability.[1][2] This stability arises from the resonance between the amide and carboxyl groups, which strengthens the C-N bond.[1] This property is critical for designing drugs with favorable pharmacokinetic profiles and an extended duration of action.

  • Peptidomimetic Nature: Carbamates are excellent mimics of the peptide bond.[1] This allows them to be incorporated into molecules designed to interact with enzymes that naturally process peptide substrates, such as proteases, while resisting enzymatic cleavage.[1][2]

  • Membrane Permeability: The carbamate moiety can enhance a molecule's ability to pass through cellular membranes, a crucial attribute for reaching intracellular targets or crossing the blood-brain barrier.[1][8]

  • Hydrogen Bonding Capability: The carbamate group can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling strong and specific interactions with biological targets like enzyme active sites.[2][3]

Caption: General structure of a carbamate derivative.

Core Mechanism of Action: Enzyme Inhibition

The most prominent biological activity of carbamate derivatives is their ability to inhibit enzymes. This inhibition is typically achieved through the carbamylation of a nucleophilic amino acid residue, most commonly serine, in the enzyme's active site.

Cholinesterase Inhibition: A Paradigm of Carbamate Activity

The best-understood mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, terminating its signal.

Mechanism:

  • Binding: The carbamate inhibitor, structurally complementary to the enzyme's active site, binds to it.[9]

  • Carbamylation: The carbamate acts as a substrate for the enzyme. The catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a transient carbamylated enzyme intermediate and the release of the alcohol portion of the carbamate.

  • Inhibition: This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[10]

  • Reversible Nature: The inhibition is considered reversible (or pseudo-irreversible) because the carbamylated enzyme does eventually hydrolyze, regenerating the active enzyme.[4] The rate of this regeneration is much slower than for acetylcholine but significantly faster than for enzymes inhibited by organophosphates, which is practically irreversible.[4][10] This reversibility is a key safety feature of carbamate-based drugs and insecticides compared to organophosphates.[4]

This mechanism is the basis for the therapeutic effect of drugs used in Alzheimer's disease and myasthenia gravis, as well as the toxicity of carbamate insecticides.[1][10][11][12]

Cholinesterase_Inhibition_Mechanism cluster_0 Step 1: Binding & Carbamylation cluster_1 Step 2: Inhibition & Slow Regeneration Enzyme Active Enzyme Ser-OH EC Enzyme-Carbamate Complex Ser-O-(C=O)-NR²R³ Enzyme->EC Binding Carbamate R¹-O-(C=O)-NR²R³ (Carbamate Inhibitor) Carbamate->EC Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Ser-O-(C=O)-NR²R³ EC->Carbamylated_Enzyme Release of R¹-OH Regen_Enzyme Active Enzyme Ser-OH Carbamylated_Enzyme->Regen_Enzyme Slow Hydrolysis (Hours)

Caption: Reversible inhibition of cholinesterase by a carbamate derivative.

Inhibition of Other Enzyme Systems

Beyond cholinesterases, carbamates have been developed to target a wide array of other enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): These serine hydrolases are key regulators of the endocannabinoid system. Carbamate-based inhibitors can increase endocannabinoid levels, offering therapeutic potential for pain, anxiety, and neuroinflammation.[13][14]

  • Proteases: The carbamate group's peptidomimetic nature makes it an effective warhead for inhibiting proteases. For example, the HIV protease inhibitor Darunavir incorporates a carbamate group that forms critical interactions with the enzyme's backbone.[1][11]

  • Fungal Enzymes: Carbamate fungicides, such as dithiocarbamates (e.g., Mancozeb), have a multi-site mode of action, inhibiting various enzymes by chelating essential metal ions or reacting with sulfhydryl groups.[15][16] This makes them less prone to resistance development.[16]

Therapeutic and Agrochemical Applications

The versatility of the carbamate scaffold is reflected in its wide range of applications, from life-saving medicines to essential crop protection agents.

Carbamates in Human Medicine

Carbamate derivatives are integral to many approved drugs, where the moiety can be a key pharmacophore for target interaction or a tool to improve pharmacokinetic properties.[1][8][17]

Drug Name Therapeutic Class Mechanism/Role of Carbamate
Rivastigmine Alzheimer's DiseaseReversible inhibitor of AChE and BuChE, increasing acetylcholine levels.[1][6]
Neostigmine Myasthenia GravisReversible AChE inhibitor, improving neuromuscular transmission.[1][11]
Darunavir Antiviral (HIV)HIV protease inhibitor; carbamate group interacts with the enzyme backbone.[1][11]
Docetaxel AnticancerAntimitotic agent; carbamate moiety improves water solubility and potency over paclitaxel.[18][19]
Mitomycin C Anticancer (Antibiotic)The carbamate participates in forming an alkylating agent that cross-links DNA.[1][19]
Felbamate Anticonvulsant (Epilepsy)Mechanism is complex, involving NMDA receptor modulation.[1][11]
Carisoprodol Muscle RelaxantA prodrug that is metabolized to meprobamate, a CNS depressant.[11]
Carbamates as Prodrugs in Cancer Therapy

A particularly sophisticated application of carbamate chemistry is in the design of anticancer prodrugs.[18][19] In this strategy, a potent cytotoxic agent's active functional group (often a phenol or amine) is masked with a carbamate linkage. This renders the drug inactive and less toxic systemically. The carbamate is designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, releasing the active drug specifically at the site of action.[18] This targeted release minimizes damage to healthy tissues.[20]

Prodrug_Activation Prodrug Inactive Carbamate Prodrug (Systemic Circulation) Tumor Tumor Microenvironment (Enzyme Overexpression) Prodrug->Tumor HealthyTissue Healthy Tissue (Low Enzyme Levels) Prodrug->HealthyTissue Cleavage Enzymatic Cleavage of Carbamate Tumor->Cleavage ActiveDrug Active Cytotoxic Drug Cleavage->ActiveDrug Result Targeted Tumor Cell Death ActiveDrug->Result NoEffect Minimal Systemic Toxicity HealthyTissue->NoEffect

Caption: Carbamate prodrug strategy for targeted cancer therapy.

Carbamates in Agrochemicals

Carbamates have been used extensively in agriculture since the 1950s for their efficacy and relatively lower environmental persistence compared to organochlorines.[12][21][22]

Agent Name Agrochemical Class Primary Target/Mechanism
Carbaryl InsecticideBroad-spectrum AChE inhibitor.[11][21][23]
Carbofuran Insecticide, NematicideSystemic AChE inhibitor absorbed by plant roots.[11][23]
Aldicarb Insecticide, NematicideHighly toxic, systemic AChE inhibitor.[11][21]
Mancozeb FungicideMulti-site inhibitor of fungal enzyme systems.[15][16]
Asulam HerbicideInhibits dihydropteroate synthase, disrupting folic acid synthesis in plants.[24]

Experimental Evaluation of Carbamate Derivatives

The characterization of novel carbamate derivatives requires a systematic approach using validated in vitro and cell-based assays. The following protocols represent foundational methodologies in the field.

Experimental Workflow for Screening

A logical progression from high-throughput screening to more detailed cellular analysis is crucial for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Cellular Assays cluster_2 Phase 3: Lead Optimization Compound Compound Library (Carbamate Derivatives) PrimaryAssay Primary Biochemical Assay (e.g., Enzyme Inhibition) Compound->PrimaryAssay Hit Identify 'Hits' (e.g., IC50 < 10 µM) PrimaryAssay->Hit SecondaryAssay Secondary Assays (Selectivity, Mechanism) Hit->SecondaryAssay CellAssay Cell-Based Assay (Cytotoxicity, Target Engagement) SecondaryAssay->CellAssay Lead Identify 'Leads' (Potent, Selective, Cell-Active) CellAssay->Lead SAR Structure-Activity Relationship (SAR) Studies Lead->SAR

Caption: A typical experimental workflow for screening carbamate derivatives.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BuChE inhibition.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

  • Methodology:

    • Preparation: Prepare stock solutions of the enzyme (AChE or BuChE), substrate (ATCh), DTNB, and test carbamate derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Assay Setup (96-well plate):

      • To each well, add 140 µL of buffer.

      • Add 20 µL of the test compound solution at various concentrations (typically a serial dilution). For controls, add 20 µL of buffer (negative control) or a known inhibitor like rivastigmine (positive control).

      • Add 20 µL of DTNB solution.

      • Add 10 µL of the enzyme solution.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of the substrate (ATCh) to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the negative control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of compounds on cancer cell viability.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the carbamate derivative. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like etoposide (positive control).

    • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The carbamate scaffold is a testament to the power of a single functional group in medicinal chemistry and applied biology.[1][2][3] Its unique combination of stability, reactivity, and structural mimicry has enabled the development of essential therapies for neurodegenerative diseases, cancer, and infectious diseases, as well as effective agents for crop protection.[1][8]

The future of carbamate research is bright. Key areas of exploration include:

  • Multi-Target Ligands: Designing single molecules that incorporate a carbamate moiety to inhibit multiple targets involved in a complex disease, such as inhibiting both cholinesterases and β-secretase in Alzheimer's disease.[1][6]

  • Novel Prodrug Strategies: Developing more sophisticated activation triggers for carbamate prodrugs, such as hypoxia-sensitive or specific enzyme-responsive linkers, to further enhance tumor selectivity.

  • Combating Resistance: In agrochemicals, the rational design of new carbamates and their use in integrated pest management programs will be crucial to overcoming insecticide and fungicide resistance.[11][12]

By leveraging a deep understanding of their mechanisms and applying robust experimental evaluation, researchers will continue to unlock the full potential of carbamate derivatives to address pressing challenges in human health and agriculture.

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  • AgMOOCs. (n.d.). Carbamates. Pesticide Chemistry. [Link]

  • Jayaseelan, C., et al. (2014). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5836–5841. [Link]

  • de Oliveira, A. M., et al. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Advances, 15(25), 17467-17480. [Link]

  • Jaiswal, S., & Ayyannan, S. R. (2024). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Mini Reviews in Medicinal Chemistry. [Link]

  • Wieckowska, A., et al. (2018). Novel Carbamate Derivatives as Selective Butyrylcholinesterase Inhibitors. Bioorganic Chemistry, 78, 364-374. [Link]

  • Soibova, F. S., et al. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12). [Link]

  • Greenhouse Product News. (n.d.). Fungicides and Mode of Action. [Link]

  • ResearchGate. (n.d.). Metabolism/transformation of various carbamate pesticides by fungi. [Link]

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Methodological & Application

Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of N-Boc-3-cyclohexylaminopropionaldehyde, a valuable bifunctional molecule for pharmaceutical and drug development research. The described two-step synthetic pathway is robust, scalable, and utilizes commercially available starting materials. The protocol begins with the reductive amination of tert-butyl (3-oxopropyl)carbamate with cyclohexylamine to yield the corresponding N-Boc-3-cyclohexylaminopropanol intermediate. Subsequent mild oxidation using Dess-Martin periodinane (DMP) affords the target aldehyde with high purity. This guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.

Introduction

N-Boc protected amino aldehydes are pivotal building blocks in the synthesis of complex organic molecules, including peptidomimetics, heterocyclic compounds, and various pharmaceutical intermediates. The presence of a Boc-protected amine and a reactive aldehyde functionality within the same molecule allows for sequential and controlled chemical transformations. N-Boc-3-cyclohexylaminopropionaldehyde, with its specific cyclohexyl moiety, offers a lipophilic handle that can be crucial for modulating the pharmacokinetic properties of a final drug candidate.

The synthetic strategy outlined herein is designed for efficiency and safety. The initial reductive amination is a well-established method for forming carbon-nitrogen bonds. The use of sodium triacetoxyborohydride as the reducing agent offers mild reaction conditions and high chemoselectivity, minimizing side reactions. The subsequent oxidation of the secondary amino alcohol to the aldehyde is achieved using Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its mildness and compatibility with sensitive functional groups, such as the acid-labile Boc protecting group.[1][2] This choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid epimerization if a chiral center were present.[1]

This document provides detailed experimental procedures, safety precautions, and characterization data to enable researchers to successfully synthesize and validate N-Boc-3-cyclohexylaminopropionaldehyde.

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Oxidation start tert-Butyl (3-oxopropyl)carbamate intermediate N-Boc-3-cyclohexylaminopropanol start->intermediate 1. Cyclohexylamine 2. NaBH(OAc)3, DCM product N-Boc-3-cyclohexylaminopropionaldehyde intermediate->product DMP, DCM cyclohexylamine Cyclohexylamine nabh_oac3 NaBH(OAc)3 dmp Dess-Martin Periodinane dcm DCM

Figure 1: Two-step synthesis of N-Boc-3-cyclohexylaminopropionaldehyde.

Part 1: Synthesis of N-Boc-3-cyclohexylaminopropanol (Intermediate)

This procedure details the reductive amination of tert-butyl (3-oxopropyl)carbamate with cyclohexylamine.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )CAS No.Supplier Example
tert-Butyl (3-oxopropyl)carbamateC₈H₁₅NO₃173.2158885-60-2Sigma-Aldrich
CyclohexylamineC₆H₁₃N99.17108-91-8Acros Organics
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Oakwood Chemical
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWR Chemicals
Brine (Saturated aq. NaCl)NaCl58.447647-14-5LabChem
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9EMD Millipore
Experimental Protocol

Protocol_Step1 setup 1. Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar). dissolve 2. Dissolve tert-butyl (3-oxopropyl)carbamate (1.0 eq) in anhydrous DCM. setup->dissolve add_amine 3. Add cyclohexylamine (1.1 eq) dropwise to the stirring solution at room temperature. dissolve->add_amine stir1 4. Stir the mixture for 1 hour at room temperature to facilitate imine formation. add_amine->stir1 add_stab 5. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 25 °C. stir1->add_stab stir2 6. Stir the reaction mixture overnight at room temperature. add_stab->stir2 quench 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. stir2->quench extract 8. Separate the organic layer and extract the aqueous layer with DCM (3x). quench->extract wash 9. Combine organic layers and wash with brine. extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. wash->dry purify 11. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure intermediate. dry->purify

Figure 2: Workflow for the synthesis of N-Boc-3-cyclohexylaminopropanol.

Detailed Steps:

  • To a stirred solution of tert-butyl (3-oxopropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere, add cyclohexylamine (1.1 eq) dropwise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-cyclohexylaminopropanol as a colorless oil or a white solid.

Causality and Insights
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is milder than other borohydrides like sodium cyanoborohydride and can be used in non-protic solvents. Its steric bulk also contributes to its selectivity for reducing the intermediate iminium ion over the starting aldehyde.[3]

  • Reaction Conditions: The initial stirring for one hour allows for the formation of the imine intermediate before the addition of the reducing agent. Anhydrous conditions are crucial to prevent the hydrolysis of the imine and the deactivation of the reducing agent.

Part 2: Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde (Final Product)

This section outlines the oxidation of the intermediate alcohol to the target aldehyde using Dess-Martin periodinane.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )CAS No.Supplier Example
N-Boc-3-cyclohexylaminopropanolC₁₄H₂₇NO₃257.37(Not available)(Synthesized in Part 1)
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.1487413-09-0Oakwood Chemical
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWR Chemicals
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7J.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9EMD Millipore
Safety Precautions for Dess-Martin Periodinane

Dess-Martin periodinane is a potentially explosive compound, especially when heated or subjected to shock.[4][5]

  • Handling: Always handle DMP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust.

  • Storage: Store DMP in a cool, dry place away from heat and combustible materials. It is sensitive to moisture.

  • Quenching: The reaction should be quenched with a reducing agent like sodium thiosulfate to neutralize any remaining DMP.

Experimental Protocol

Protocol_Step2 setup 1. Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar). dissolve 2. Dissolve N-Boc-3-cyclohexylaminopropanol (1.0 eq) in anhydrous DCM. setup->dissolve add_dmp 3. Add Dess-Martin periodinane (1.2 eq) in one portion to the stirring solution at room temperature. dissolve->add_dmp stir 4. Stir the reaction mixture for 1-3 hours at room temperature, monitoring by TLC. add_dmp->stir quench 5. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. stir->quench extract 6. Extract the mixture with diethyl ether (3x). quench->extract wash 7. Combine organic layers and wash with saturated aqueous NaHCO₃ and brine. extract->wash dry 8. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. wash->dry purify 9. The crude aldehyde is often used directly. If necessary, purify by flash column chromatography on silica gel. dry->purify

Figure 3: Workflow for the Dess-Martin oxidation.

Detailed Steps:

  • To a stirred solution of N-Boc-3-cyclohexylaminopropanol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the aldehyde.

  • The crude N-Boc-3-cyclohexylaminopropionaldehyde is often of sufficient purity for subsequent steps. If further purification is required, it can be subjected to flash column chromatography on silica gel.

Mechanism of Dess-Martin Oxidation

DMP_Mechanism reagents R-CH₂-OH + DMP intermediate1 [Intermediate Periodinane] reagents->intermediate1 Ligand Exchange product R-CHO + Reduced Iodine Species + 2 AcOH intermediate1->product Intramolecular Proton Transfer (β-elimination)

Figure 4: Simplified mechanism of Dess-Martin oxidation.

The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP. This is followed by an intramolecular proton transfer from the carbon bearing the oxygen to another acetate group, which acts as a base. This concerted process leads to the formation of the aldehyde, a reduced iodine species, and two molecules of acetic acid.[5]

Part 3: Characterization of N-Boc-3-cyclohexylaminopropionaldehyde

The successful synthesis of the target compound should be confirmed by standard analytical techniques. Below are the expected characterization data.

Physicochemical Properties

PropertyValue
CAS Number 917021-59-1
Molecular Formula C₁₄H₂₅NO₃
Molecular Weight 255.35 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the cyclohexyl moiety, and the propyl chain with the terminal aldehyde.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.75t, J ≈ 1.5 Hz1HAldehyde proton (-CHO)
~3.30t, J ≈ 7.0 Hz2H-N-CH₂-CH₂-
~2.75t, J ≈ 7.0 Hz2H-CH₂-CHO
~2.50m1HCyclohexyl C1-H
1.00 - 1.90m10HCyclohexyl protons
1.45s9Htert-Butyl protons of Boc group

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum should confirm the presence of the aldehyde carbonyl, the carbamate carbonyl, and the various aliphatic carbons.

Chemical Shift (δ, ppm)Assignment
~202.0Aldehyde carbonyl (C=O)
~155.5Carbamate carbonyl (N-COO-)
~79.5Quaternary carbon of Boc group
~55-60Cyclohexyl C1
~45-50-N-CH₂-CH₂-
~40-45-CH₂-CHO
~28.4tert-Butyl carbons of Boc group
~25-35Cyclohexyl carbons

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is expected to show the protonated molecule.

m/zAssignment
256.19[M+H]⁺
278.17[M+Na]⁺
200.16[M - C₄H₈ + H]⁺ (loss of isobutylene)
156.13[M - Boc + H]⁺

Conclusion

The two-step synthesis of N-Boc-3-cyclohexylaminopropionaldehyde presented in this application note offers a reliable and efficient method for accessing this valuable pharmaceutical intermediate. The protocol is well-defined, utilizes readily available reagents, and employs mild reaction conditions compatible with the sensitive functional groups of the target molecule. The detailed experimental procedures and safety guidelines are intended to facilitate the successful and safe execution of this synthesis in a research or developmental setting. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the final compound for its intended applications in drug discovery and development.

References

  • Reddy, G. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link][6][7]

  • Carl ROTH. (Date not available). Safety Data Sheet: Dess-Martin periodinane. [Link][5]

  • Suvchem. (Date not available). Safety Data Sheet: DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. [Link][1]

  • Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

  • Organic Chemistry Portal. (Date not available). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

  • Organic Chemistry Portal. (Date not available). Dess-Martin Oxidation. [Link][8][9]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][3]

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Use of N-Boc-3-cyclohexylaminopropionaldehyde as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Use of N-Boc-3-cyclohexylaminopropionaldehyde as a Versatile Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This document serves as a comprehensive technical guide to the application of N-Boc-3-cyclohexylaminopropionaldehyde, a bifunctional linker designed for precision in bioconjugation. We move beyond simple procedural lists to provide a deep dive into the underlying chemical principles, strategic considerations for experimental design, and robust protocols for execution and validation. The core philosophy of this guide is to empower researchers with the knowledge to not only replicate but also adapt and troubleshoot their bioconjugation workflows. The linker's unique architecture—an accessible aldehyde for covalent bond formation and a temporarily masked amine—offers a modular approach to constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) or PEGylated proteins.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale Behind N-Boc-3-cyclohexylaminopropionaldehyde

The choice of a linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of a bioconjugate.[1] N-Boc-3-cyclohexylaminopropionaldehyde presents a compelling solution for researchers seeking to form stable, non-cleavable linkages to biomolecules.

  • The Aldehyde Handle: The terminal aldehyde group is the primary reactive moiety. It serves as a bioorthogonal chemical handle, meaning it selectively reacts with specific functional groups (like primary amines) that are common on proteins (e.g., lysine residues) under conditions that preserve the protein's structure and function.[2] This reaction, known as reductive amination, forms a highly stable secondary amine bond, a significant advantage over less stable linkages like hydrazones, especially for conjugates requiring long in-vivo circulation times.[3][4]

  • The N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[5] Its presence on the linker is a deliberate design choice that prevents intramolecular reactions or polymerization of the linker itself. This masking ensures that the linker's amine is non-reactive during the initial conjugation step, providing precise control over the reaction. Once the aldehyde end is successfully conjugated to the first biomolecule, the Boc group can be quantitatively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine.[6][7] This newly exposed amine can then be used for subsequent conjugation to another molecule or payload, enabling a sequential and controlled assembly of the final bioconjugate.

  • The Cyclohexyl Moiety: The cyclohexyl group imparts a degree of hydrophobicity and steric bulk to the linker. This can be advantageous in certain applications, such as in ADCs, where the linker's chemical nature can influence the overall solubility, aggregation propensity, and stability of the final conjugate.[3]

Trustworthiness: A Self-Validating System

The protocols detailed below are designed as a self-validating system. Each major step—conjugation, purification, and characterization—includes clear checkpoints and analytical methods to confirm the outcome before proceeding. This systematic approach minimizes ambiguity and ensures the final bioconjugate is well-defined and reproducible.

PART 3: METHODOLOGIES & VISUALIZATION

Core Mechanism: Reductive Amination & Deprotection

The overall strategy involves two key chemical transformations: the initial conjugation via reductive amination, followed by the optional deprotection of the Boc group to expose a new reactive site.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification cluster_2 Step 3: (Optional) Deprotection A Biomolecule (Protein-NH2) C Schiff Base Formation (pH 5.5 - 7.5) A->C B Linker (Aldehyde-R-NH-Boc) B->C D Reduction (e.g., NaBH3CN) C->D Unstable Intermediate E Stable Conjugate 1 (Protein-N-CH2-R-NH-Boc) D->E Stable Amine Bond F Purification (SEC / Dialysis) E->F Remove Excess Reagents G Acid Treatment (e.g., TFA) F->G H Final Activated Conjugate (Protein-N-CH2-R-NH2) G->H Exposes new reactive site

Caption: Overall workflow for bioconjugation using N-Boc-3-cyclohexylaminopropionaldehyde.

Caption: Chemical mechanism of reductive amination followed by N-Boc deprotection.

Experimental Protocols

This protocol describes the covalent attachment of the linker to lysine residues on a mAb.

A. Materials & Reagents

  • Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL.

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Reaction Buffer: 100 mM Sodium Borate, pH 8.5-9.0.[8]

  • N-Boc-3-cyclohexylaminopropionaldehyde Linker: Stock solution (e.g., 50 mM in DMSO).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Stock solution (e.g., 1 M in Reaction Buffer, freshly prepared).

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or a prepared Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).

B. Procedure

  • Buffer Exchange: Equilibrate the mAb into the Reaction Buffer using a desalting column. This step is crucial as borate buffer has been shown to enhance reductive amination yields.[8] Confirm final protein concentration via A280 measurement.

  • Linker Addition: Add the N-Boc-3-cyclohexylaminopropionaldehyde stock solution to the mAb solution to achieve a desired molar excess (e.g., 20 to 50-fold molar excess of linker to mAb). Mix gently by pipetting.

  • Initiation of Reduction: Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of approximately 50-100 mM.

    • Causality Note: NaBH₃CN is the reducing agent of choice because it is stable in aqueous solutions and selectively reduces the protonated Schiff base (iminium ion) intermediate much faster than it reduces the starting aldehyde, minimizing unwanted side reactions.[8][9]

  • Incubation: Incubate the reaction at 37°C for 4-6 hours, or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching: Add the Quenching Solution to a final concentration of 100 mM to consume any unreacted aldehyde groups and stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker, reducing agent, and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4). For higher purity, SEC can be used.

C. Characterization & Quality Control

  • SDS-PAGE: Analyze the purified conjugate. A successful conjugation will show a slight increase in the molecular weight of the heavy and/or light chains compared to the unconjugated mAb.

  • Mass Spectrometry (Intact Mass Analysis): Use LC-MS to determine the distribution of linker molecules per antibody, known as the Linker-to-Antibody Ratio (LAR). This provides a precise measure of conjugation efficiency.

ParameterRecommended ConditionRationale
pH 8.5 - 9.0Facilitates deprotonation of lysine ε-amino groups (pKa ~10.5) to enhance nucleophilic attack on the aldehyde.[8]
Temperature 4°C to 37°CHigher temperatures accelerate the reaction but may risk protein denaturation. 37°C is a common starting point.
Linker Molar Excess 20x - 50xDrives the reaction equilibrium towards product formation. Must be optimized for desired LAR.
Reducing Agent NaBH₃CNSelectively reduces the iminium ion intermediate over the aldehyde carbonyl.[9]

This protocol unmasks the linker's amine group, preparing the conjugate for a subsequent reaction.

A. Materials & Reagents

  • Boc-protected mAb Conjugate (from Protocol 1) in an appropriate buffer (e.g., PBS).

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Neutralization Buffer: 1 M Sodium Phosphate, pH 8.0.

  • Purification: Desalting column (7K MWCO).

B. Procedure

  • Acidification: Cool the conjugate solution to 4°C. Slowly add TFA to the solution to achieve a final concentration of 10-20% (v/v).

    • Causality Note: The strong acid protonates the carbamate oxygen, initiating fragmentation into a stable t-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[5][7]

  • Incubation: Incubate the reaction on ice for 30 minutes. Monitor the reaction carefully, as prolonged exposure to strong acid can damage the antibody.

  • Neutralization & Purification: Immediately after incubation, pass the reaction mixture through a desalting column pre-equilibrated with a neutral buffer (e.g., PBS, pH 7.4). This step simultaneously removes the TFA and neutralizes the pH, preventing protein degradation.

  • Confirmation of Deprotection: The success of deprotection can be confirmed by reacting the newly exposed amine with an amine-reactive probe (e.g., NHS-ester-fluorophore) and observing the resulting signal, or by a change in the isoelectric point (pI) using isoelectric focusing (IEF).

ParameterRecommended ConditionRationale
Reagent Trifluoroacetic Acid (TFA)A strong, volatile acid that effectively cleaves the Boc group under mild temperature conditions.[5][6]
Temperature 0 - 4°CMinimizes the risk of acid-induced denaturation or degradation of the antibody.
Reaction Time 15 - 30 minutesSufficient for complete deprotection while limiting exposure of the biomolecule to harsh conditions.

Authoritative Grounding & Comprehensive References

References
  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the next generation of chemotherapeutics. Bioconjugate Chemistry, 26(2), 176–192. Available at: [Link][2]

  • Panowski, S., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(4), 730-740. Available at: [Link][10]

  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485–1490. Available at: [Link][8]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link][5]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. Available at: [Link][3]

  • Ma, Y., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(3), 598-602. Available at: [Link][11]

  • Leggio, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23235-23241. Available at: [Link][12]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link][13]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link][9]

  • ResearchGate. (n.d.). Examples of aldehyde-tag conjugation conditions. Available at: [Link][14]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link][15]

  • Péro, J., et al. (2020). The Chemistry Behind ADCs. Molecules, 25(22), 5427. Available at: [Link][16]

  • ResearchGate. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link][17]

  • Lambert, J. M. (Ed.). (2020). Chemical Linkers in Antibody-Drug Conjugates. Royal Society of Chemistry. Available at: [Link][18]

  • ACS Publications. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry. Available at: [Link][19]

  • Kulkarni, C., et al. (2011). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. Bioconjugate Chemistry, 22(6), 1138–1147. Available at: [Link][4]

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Purification techniques for Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Abstract

This document provides a comprehensive technical guide with detailed application notes and protocols for the purification of this compound. As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount to ensure the desired outcome, yield, and safety profile of subsequent synthetic steps.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for flash column chromatography and recrystallization, including the scientific rationale behind procedural choices, troubleshooting, and methods for purity verification.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a terminal aldehyde and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable building block, but also introduces specific purification challenges. The aldehyde functionality is susceptible to oxidation and side reactions, while the Boc group is labile under strong acidic conditions.[2][3][4][5] Therefore, purification methods must be robust yet mild enough to preserve the integrity of the molecule.

Common impurities may include unreacted starting materials (e.g., cyclohexylamine), by-products from the aldehyde synthesis (e.g., corresponding alcohol or carboxylic acid), and reagents used in the Boc-protection step. Effective removal of these impurities is critical for the success of downstream applications.

Physicochemical Data Summary

The selection of an appropriate purification technique is guided by the physicochemical properties of the target compound. The data below has been compiled from literature sources for the target molecule and structurally similar carbamates to provide a reliable reference.

PropertyValue / ObservationSource(s)
CAS Number 917021-59-1[1]
Molecular Formula C₁₄H₂₅NO₃[1]
Molecular Weight 255.35 g/mol [1]
Appearance Likely a viscous liquid or low-melting solidInferred from related structures[6][7][8]
Boiling Point >300 °C (Predicted)[7]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol); Poorly soluble in water and non-polar alkanes (Hexane).[7][8]
Stability Sensitive to strong acids (cleavage of Boc group); Aldehyde can oxidize over time.[2][9]
Storage Recommended: Store in a freezer under an inert atmosphere (Argon or Nitrogen).[7][8]

Strategic Approach to Purification

The optimal purification strategy depends on the nature and quantity of impurities present in the crude material, as well as the physical state of the compound. For this compound, flash column chromatography is the most universally applicable and effective method. If the compound is a solid or can be solidified, recrystallization offers a scalable and often more economical alternative.

Purification_Workflow cluster_0 Initial State cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude Crude Reaction Mixture Decision Is the crude product a solid? Crude->Decision Chromatography Flash Column Chromatography Decision->Chromatography No Recrystallization Recrystallization Decision->Recrystallization Yes Analysis Purity Assessment (NMR, HPLC, MS) Chromatography->Analysis Recrystallization->Analysis Pure_Product Purified Product (>95%) Analysis->Pure_Product

Figure 1: General decision workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

This is the most reliable method for purifying aldehyde-containing carbamates, offering excellent separation of impurities with varying polarities.

Principle of Separation

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation into distinct fractions.

Detailed Experimental Protocol

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Crude this compound

  • Glass column, collection tubes, TLC plates

Step-by-Step Methodology:

  • Eluent System Selection:

    • Using Thin-Layer Chromatography (TLC), determine the optimal solvent system. Test various ratios of Hexane/EtOAc.

    • The ideal system will show good separation between the product spot and impurities, with the product having an Rf (retention factor) of approximately 0.25-0.35. A common starting point is 20-30% EtOAc in Hexane.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in Hexane). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use gentle pressure from a pump or air line to pack the silica bed evenly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity solvent system (e.g., 5-10% EtOAc/Hexane).

    • Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be:

      • 10% EtOAc/Hexane (2 column volumes)

      • 20% EtOAc/Hexane (5 column volumes)

      • 30% EtOAc/Hexane (until product elutes)

    • Collect fractions of equal volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the eluent system that gives an Rf of ~0.3.

    • Visualize the spots using a potassium permanganate stain (aldehydes and carbamates will appear as yellow/brown spots on a purple background).

    • Combine all fractions that contain only the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Solvent System Pack 2. Pack Column with Silica Slurry TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Figure 2: Step-by-step workflow for flash column chromatography.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Incorrect solvent system; Column overloaded; Sample band too wide.Re-optimize eluent with TLC; Reduce sample load; Use dry-loading technique.
Product Won't Elute Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate).
Cracked Silica Bed Column ran dry; Uneven packing.Ensure the solvent level is always above the silica bed; Repack the column carefully.
Streaking on TLC Sample is too concentrated; Compound is acidic/basic.Dilute the TLC sample; Add 0.5% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Protocol 2: Recrystallization

This method is highly effective for solid compounds and can yield material of very high purity. It is contingent on this compound being a solid or an oil that can be induced to crystallize.

Principle of Purification

Recrystallization leverages the difference in solubility of a compound in a specific solvent at high and low temperatures. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[10][11]

Detailed Experimental Protocol

Materials:

  • Crude solid product

  • Candidate solvents (e.g., Isopropanol, Ethyl Acetate, Hexane, Diethyl Ether, Water)

  • Erlenmeyer flasks, heating source (hot plate), filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound completely when hot but poorly when cold.

    • Test small amounts of the crude product in various solvents. A good solvent pair (e.g., Isopropanol/Water or Ethyl Acetate/Hexane) can also be effective. Add the "good" solvent (dissolves the compound) dropwise to a hot suspension of the compound in the "poor" solvent until it just dissolves.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by high molecular weight impurities, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a mild temperature (e.g., 30-40 °C) to remove residual solvent.

Recrystallization_Workflow cluster_prep Solubilization cluster_purify Purification cluster_isolate Isolation Solvent 1. Select Optimal Solvent Dissolve 2. Dissolve Crude in Minimum Hot Solvent Solvent->Dissolve Filter 3. Hot Filtration (Optional) Dissolve->Filter Cool 4. Slow Cooling & Crystallization Filter->Cool Isolate 5. Isolate Crystals via Vacuum Filtration Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry Product Pure Crystalline Product Dry->Product

Figure 3: Step-by-step workflow for the recrystallization process.

Verification of Purity

After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation. The spectra should show the characteristic peaks for the tert-butyl group (~1.4 ppm), cyclohexyl protons, propyl chain protons, and the aldehyde proton (~9.7 ppm). The absence of impurity peaks confirms purity.[1]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (255.35 g/mol ).[1]

  • High-Performance Liquid Chromatography (HPLC): A quantitative assessment of purity. Using a reversed-phase column (e.g., C18), a pure sample will show a single major peak.[12]

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available from: [Link]

  • Process for preparing isocyanates by thermal dissociation of carbamates. Google Patents.
  • Methyl carbamate purification by extraction and recrystallazation. SciEngine. Available from: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available from: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available from: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. UreaKnowHow. Available from: [Link]

  • CARBAMATE PESTICIDE ANALYSIS COLUMNS. Chrom8 int. Available from: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available from: [Link]

  • CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. ACS Publications. Available from: [Link]

  • New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. PubMed. Available from: [Link]

  • RECRYSTALLISATION. Available from: [Link]

  • tert-butyl N-(3-cyclobutyl-3-oxopropyl)carbamate. PubChem. Available from: [Link]

  • Method for the preparation of carbamates. Google Patents.
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Tert-butyl n-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate (C12H21NO3). PubChemLite. Available from: [Link]

  • tert-Butyl N-(3-oxopropyl)carbamate. PubChem. Available from: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]

  • 2025859-12-3 | tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate. AA Blocks. Available from: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
  • Tert-butyl n-(3-oxopropyl)carbamate (C8H15NO3). PubChemLite. Available from: [Link]

  • Tert-butyl(1s)-1-cyclohexyl-2-oxoethylcarbamate (C13H23NO3). PubChemLite. Available from: [Link]

  • tert-Butyl (3-oxopropyl)carbamate. aldlab-chemicals. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Use of N-Boc-3-cyclohexylaminopropionaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

N-Boc-3-cyclohexylaminopropionaldehyde is a valuable synthetic intermediate strategically employed by researchers in medicinal chemistry and drug development.[1][] Its structure is distinguished by two key functional groups: a reactive terminal aldehyde and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This unique bifunctional nature allows for its primary application in reductive amination reactions , providing a robust method to introduce the N-Boc-N-cyclohexyl-3-aminopropyl moiety into a target molecule.

The aldehyde serves as an electrophilic handle for forming new carbon-nitrogen bonds, while the acid-labile Boc group ensures the nitrogen's reactivity is masked until a desired subsequent step.[3] This guide provides a detailed exploration of the experimental setup for reactions involving this aldehyde, focusing on the principles, protocols, and practical considerations necessary for successful synthesis.

Compound Properties and Handling

Proper storage and handling are critical for maintaining the integrity of N-Boc-3-cyclohexylaminopropionaldehyde. The aldehyde functionality can be susceptible to oxidation over time if not stored correctly.

PropertyValueSource
CAS Number 917021-59-1[4][5]
Molecular Formula C₁₄H₂₅NO₃[1][4]
Molecular Weight 255.35 g/mol [1][4]
Appearance Typically an oil or low-melting solid-
Storage 2-8°C, under an inert atmosphere[1]

Safety Note: Always consult the Material Safety Data Sheet (MSDS) before use. Handle the compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: The Mechanism and Practice of Reductive Amination

Reductive amination is the cornerstone reaction for this building block. It offers a highly controlled and efficient alternative to direct N-alkylation, which often suffers from overalkylation byproducts.[6][7] The process occurs in a one-pot sequence involving two key stages:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine nucleophile to form a C=N bond, yielding an imine intermediate. In the presence of an acid catalyst or under slightly acidic conditions, the imine is protonated to form a more electrophilic iminium ion.

  • In Situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the corresponding amine, forming the final C-N single bond.

Causality of Reagent Selection: Why Sodium Triacetoxyborohydride?

The choice of reducing agent is critical for the success of this reaction. While various hydrides can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the de facto reagent of choice for modern reductive aminations.[7][8]

  • Expertise-Driven Rationale: Unlike stronger hydrides like NaBH₄, STAB is significantly less reactive towards aldehydes and ketones.[6] Its reactivity is attenuated by the electron-withdrawing acetate groups. This selectivity is paramount because it allows the reducing agent to coexist with the starting aldehyde in the reaction flask, selectively reducing the iminium ion as it is formed. This avoids premature reduction of the starting material and maximizes yield.[6][7]

  • Safety and Practicality: STAB is a safer, non-toxic alternative to sodium cyanoborohydride (NaBH₃CN), which releases toxic cyanide gas upon acidification.[7]

The general mechanism is illustrated below.

G cluster_start Reactants Aldehyde R'-CHO (N-Boc-Aldehyde) p1 Aldehyde->p1 Amine R''-NH₂ (Primary Amine) Amine->p1 Imine Imine Intermediate Iminium Iminium Ion (More Electrophilic) Imine->Iminium Protonation (H⁺) p2 Iminium->p2 STAB NaBH(OAc)₃ (STAB) p3 STAB->p3 Product Final Product (Secondary Amine) p1->Imine Condensation (-H₂O) p2->Product p3->Product Reduction G start 1. Setup Flask + Aldehyde + DCM add_amine 2. Add Amine Stir 1h @ RT start->add_amine add_stab 3. Add STAB (Portion-wise) add_amine->add_stab react 4. Reaction Stir 4-16h @ RT add_stab->react monitor 5. Monitor (TLC / LC-MS) react->monitor quench 6. Quench (Sat. NaHCO₃) monitor->quench If Complete extract 7. Extract (DCM) quench->extract wash 8. Wash (Brine) extract->wash dry 9. Dry (Na₂SO₄) wash->dry concentrate 10. Concentrate (Rotovap) dry->concentrate purify 11. Purify (Column Chromatography) concentrate->purify

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The guidance is structured to address issues from root cause analysis to practical, validated solutions.

I. Synthesis Overview & Key Challenges

The target molecule, this compound, is an aliphatic aldehyde containing a Boc-protected amine. The synthesis most commonly proceeds via the oxidation of the corresponding primary alcohol, Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate.

While seemingly straightforward, the synthesis of aliphatic aldehydes is fraught with potential side reactions. The primary challenges stem from the inherent reactivity of the aldehyde functional group, which makes it susceptible to over-oxidation, self-condensation, and decomposition during workup and purification.[1] This guide will focus on troubleshooting the oxidation step, which is the most critical and problem-prone stage of the synthesis. Mild oxidation reagents like Dess-Martin periodinane (DMP) or conditions like the Swern oxidation are typically preferred to minimize over-oxidation to the carboxylic acid.[2][3]

Reaction Pathway & Common Side Reactions

Below is a diagram illustrating the desired transformation and the major pathways for side-product formation.

G cluster_0 Main Reaction Pathway cluster_1 Common Side Reactions start Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate (Alcohol Precursor) product This compound (Desired Aldehyde) start->product Mild Oxidation (e.g., DMP, Swern) mtm_ether MTM Ether Byproduct (Swern-specific) start->mtm_ether High Temp (> -60°C) [Swern] over_oxidation Carboxylic Acid Byproduct product->over_oxidation H₂O or O₂ present [Oxidant] aldol Aldol Condensation Adduct (β-hydroxy aldehyde/enone) product->aldol Basic or Acidic Conditions caption Fig 1. Synthesis pathway and major side reactions.

Caption: Fig 1. Synthesis pathway and major side reactions.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue and can be attributed to several factors throughout the experimental process.[4][5] A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The oxidation may have stalled. This can be due to degraded reagents (especially hygroscopic ones like DMP), insufficient equivalents of the oxidant, or improper reaction temperature. For Swern oxidations, maintaining cryogenic temperatures (e.g., -78 °C) is critical, as the active species decomposes rapidly above -60 °C.[6][7]

  • Product Decomposition: Aliphatic aldehydes can be sensitive. The target molecule, a β-amino aldehyde, is known to be prone to polymerization or self-condensation, especially under acidic or basic conditions.[1] Product loss can occur during workup if conditions are not carefully controlled.

  • Workup and Purification Losses: The product may be partially lost during aqueous extraction if emulsions form or if the compound has some water solubility. During chromatographic purification, aldehydes can sometimes streak or decompose on silica gel.[8]

Q2: My TLC analysis shows multiple spots. How can I identify the byproducts?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. Based on the likely side reactions, the spots can be tentatively identified by their relative polarity.

Probable IdentityExpected Relative RfConfirmation Notes
Starting Alcohol Lower than aldehydeA co-spot with the starting material will confirm its presence.
Desired Aldehyde IntermediateThis should be the major spot in a successful reaction.
Aldol Adduct Lower than aldehydeHigher molecular weight and presence of a hydroxyl group increase polarity.
Carboxylic Acid Baseline (on silica)Highly polar; often streaks from the baseline. Will not move much without a polar eluent like methanol.
MTM Ether (Swern) Higher than aldehydeLess polar than the corresponding aldehyde. This is a key side product in Swern oxidations if the temperature rises.[6]
Q3: The product appears unstable and decomposes upon storage or during column chromatography. What can I do?

The instability of β-amino aldehydes is a known challenge.[1] Several strategies can mitigate decomposition:

  • Purification Method: If silica gel chromatography is causing decomposition, consider switching to a different purification technique. A rapid filtration through a short plug of silica gel (neutralized with triethylamine if necessary) can be effective.[8] Alternatively, purification via a reversible bisulfite adduct formation is a classic and highly effective method for isolating aldehydes from mixtures.[9][10][11]

  • Storage Conditions: Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) at low temperatures (≤ -20 °C). It is best to use the product in the subsequent reaction step as quickly as possible.

  • pH Control: During workup, ensure that the pH is maintained near neutral. Strong acids or bases can catalyze aldol condensation or other decomposition pathways.[12][13]

III. Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Over-oxidation to Carboxylic Acid

Symptom: A significant spot at the baseline of the TLC plate, and NMR/Mass Spec data indicating the presence of a carboxylic acid.

Root Cause Analysis: This occurs when the aldehyde, once formed, is further oxidized. This is a common problem with stronger oxidizing agents but can also happen with milder ones under non-ideal conditions.[14] The key intermediate for this over-oxidation is the aldehyde hydrate, which forms in the presence of water.[2][15]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. For Dess-Martin oxidation, using a reagent that has been stored properly to prevent moisture absorption is critical.[16]

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Dess-Martin periodinane (DMP) is an excellent choice as it is performed under anhydrous, neutral conditions.[3][17] Swern oxidation is also highly effective at preventing over-oxidation because the reaction is run at very low temperatures and without water.[18][19]

  • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, quench the reaction promptly to prevent the product from being exposed to the oxidant for an extended period.

Issue 2: Formation of Aldol Condensation Products

Symptom: Complex mixture of higher molecular weight byproducts observed by LC-MS; NMR may show new olefinic or hydroxyl signals.

Root Cause Analysis: The target aldehyde has α-hydrogens, making it susceptible to self-condensation under either basic or acidic conditions to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated product.[13][20] This is a common side reaction for many aliphatic aldehydes.[21]

Solutions:

  • Strict pH Control: During the workup, use a buffered aqueous solution (e.g., saturated ammonium chloride or a phosphate buffer at pH 7) to wash the organic layer. Avoid strong acids or bases.

  • Base Selection (Swern Oxidation): In a Swern oxidation, triethylamine is used as the base. Use the recommended number of equivalents and add it slowly while maintaining the low temperature to avoid creating localized areas of high base concentration.[18]

  • Temperature Management: Keep the reaction and workup temperatures as low as practically possible to reduce the rate of this bimolecular side reaction.

Issue 3: Specific Problems with Swern Oxidation

Symptom: Low yield and formation of a methylthiomethyl (MTM) ether byproduct. A strong, unpleasant odor of dimethyl sulfide is also prominent.[18][19]

Root Cause Analysis: The Swern oxidation relies on the formation of a reactive chloro(dimethyl)sulfonium species at -78 °C. If the temperature is allowed to rise before the alcohol is added, this intermediate can undergo a Pummerer rearrangement, which ultimately leads to the formation of an MTM ether with the alcohol instead of the desired aldehyde.[6]

Solutions:

  • Rigorous Temperature Control: This is the most critical parameter. Use a dry ice/acetone bath to maintain the temperature at or below -70 °C during the activation of DMSO and the addition of the alcohol.[7]

  • Correct Order of Addition: The standard procedure involves activating DMSO with oxalyl chloride first, followed by the addition of the alcohol, and finally the addition of the triethylamine base. Deviating from this order can lead to side reactions.[22]

  • Waste Quenching: The byproduct dimethyl sulfide is volatile and has a very unpleasant odor. All glassware should be quenched with bleach (sodium hypochlorite) solution to oxidize the dimethyl sulfide to odorless DMSO or dimethyl sulfone.[18]

IV. Experimental Protocols

Protocol 1: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted for selective oxidation under mild, neutral conditions.[3][16]

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the starting alcohol, Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate (1.0 eq), in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add solid Dess-Martin periodinane (1.1 - 1.3 eq) to the solution in one portion at room temperature. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: The crude aldehyde should be purified immediately, preferably by flash chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is highly effective for separating the target aldehyde from non-carbonyl impurities like the starting alcohol.[9][10][23]

  • Adduct Formation: Dissolve the crude reaction mixture in a minimal amount of a water-miscible co-solvent like THF or DMF.[11] Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: Shake the mixture vigorously. Add an immiscible organic solvent (e.g., ethyl acetate) and more water. Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while other organic impurities (like unreacted alcohol) remain in the organic layer.[9]

  • Aldehyde Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of an organic solvent (e.g., ethyl acetate). Slowly add a base like 50% NaOH or saturated NaHCO₃ solution until the aqueous layer is basic (pH > 10) to regenerate the free aldehyde.

  • Final Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate carefully to yield the purified product.

Troubleshooting Workflow Diagram

G start Reaction Complete. Analyze Crude Product (TLC, LCMS) low_yield Primary Issue: Low Yield? start->low_yield purity_issue Primary Issue: Purity Concerns? start->purity_issue incomplete_rxn Incomplete Reaction: Starting Material Remains low_yield->incomplete_rxn Yes degradation Product Degradation: Complex Mixture, Baseline Spots low_yield->degradation No, SM consumed over_oxid Impurity ID: Carboxylic Acid? purity_issue->over_oxid Yes aldol Impurity ID: Aldol Adducts? purity_issue->aldol Yes check_reagents Solution: - Check oxidant activity/age - Use fresh, anhydrous solvent - Increase oxidant equivalents incomplete_rxn->check_reagents check_conditions Solution: - Verify reaction temp (esp. Swern) - Increase reaction time incomplete_rxn->check_conditions neutral_workup Solution: - Use buffered (pH 7) workup - Avoid strong acid/base - Keep temperature low degradation->neutral_workup use_anhydrous Solution: - Ensure anhydrous conditions - Use mild oxidant (DMP) - Do not prolong reaction time over_oxid->use_anhydrous aldol->neutral_workup bisulfite_purify Solution: - Purify via bisulfite adduct - Use neutral silica gel plug aldol->bisulfite_purify caption Fig 2. Troubleshooting decision tree for the synthesis.

Caption: Fig 2. Troubleshooting decision tree for the synthesis.

V. References

  • Brindle, C. S. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. Retrieved from [Link]

  • Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]

  • Ellman, J. A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Dutta, J., et al. (2019). Aldol type condensation with aliphatic aldehydes. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Aldol condensation. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Gevorgyan, V., et al. (2007). Redox-Neutral Synthesis of β-Amino Aldehydes from Imines by an Alkynylation/Hydration Sequence. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Clark, J. (2023). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Reddit r/Chempros. (2020). What are some common causes of low reaction yields? Retrieved from [Link]

  • Einhorn, J., et al. (2002). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved from [Link]

  • Myers, A. (n.d.). Illustrated Glossary of Organic Chemistry - Aldol Condensation. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. Retrieved from [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

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Technical Support Center: Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-3-cyclohexylaminopropionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of impurities during this synthesis. My insights are drawn from established chemical principles and field-proven methodologies to ensure you can achieve a high-purity final product.

Introduction

N-Boc-3-cyclohexylaminopropionaldehyde is a valuable bifunctional building block in organic synthesis, particularly in the development of peptidomimetics and other complex molecular architectures. Its synthesis, while conceptually straightforward, is often plagued by the formation of various impurities that can complicate purification and compromise the yield and purity of the final product. The inherent instability of β-amino aldehydes further adds to the challenge.[1][]

This guide provides a comprehensive overview of the common synthetic routes, potential impurities, and robust troubleshooting strategies to ensure a successful and reproducible synthesis.

Part 1: Troubleshooting Guide - Common Impurities and Their Mitigation

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and prevention of common impurities.

Issue 1: Presence of Unreacted Starting Alcohol (N-Boc-3-cyclohexylaminopropan-1-ol)

Root Cause: Incomplete oxidation of the starting alcohol is a frequent issue. This can be due to insufficient oxidant, suboptimal reaction temperature, or deactivation of the oxidizing agent.

Troubleshooting & Prevention:

  • Optimize Oxidant Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., Dess-Martin periodinane or the reagents for Swern oxidation) is used.

  • Temperature Control (Swern Oxidation): The Swern oxidation is highly temperature-sensitive. The reaction must be maintained at very low temperatures (typically -78 °C) during the addition of oxalyl chloride and the alcohol.[3][4] Allowing the temperature to rise prematurely can lead to the formation of side products and incomplete reaction.[5]

  • Reagent Quality: Use freshly opened or properly stored oxidizing agents. Dess-Martin periodinane (DMP) can be sensitive to moisture.[6] For Swern oxidation, ensure the DMSO is anhydrous.

Experimental Protocol: Monitoring Reaction Completion

  • TLC Analysis: Regularly monitor the reaction progress using thin-layer chromatography (TLC). The starting alcohol should have a different Rf value than the product aldehyde.

  • Stain Visualization: Use a potassium permanganate (KMnO₄) stain. Alcohols will show up as a yellow/brown spot, while the aldehyde will not react as readily.

Issue 2: Over-oxidation to Carboxylic Acid (N-Boc-3-cyclohexylaminopropionic acid)

Root Cause: While less common with mild oxidants like DMP and Swern, over-oxidation can occur, especially if stronger oxidizing agents are used or if the reaction conditions are not well-controlled. Aldehydes can be susceptible to air oxidation, particularly during workup and purification.[7]

Troubleshooting & Prevention:

  • Choice of Oxidant: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol, which are known to minimize over-oxidation of primary alcohols to aldehydes.[5][7][8]

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Prompt Workup and Purification: Do not leave the crude aldehyde exposed to air for extended periods. Proceed with purification as soon as the reaction is complete.

Issue 3: Formation of Dicyclohexylamine and Other Reductive Amination Byproducts

Root Cause: During the reductive amination step to introduce the cyclohexylamino group, several side reactions can occur. Over-alkylation of cyclohexylamine with the aldehyde can lead to the formation of a tertiary amine. If 3-(Boc-amino)propanal is reacted with cyclohexylamine, the initially formed secondary amine can react with another molecule of the aldehyde.

Troubleshooting & Prevention:

  • One-Pot Reductive Amination with In-Situ Boc Protection: A highly effective strategy is to perform the reductive amination and N-Boc protection in a single pot. This involves reacting the aldehyde with the primary amine in the presence of a reducing agent and di-tert-butyl dicarbonate ((Boc)₂O). The newly formed secondary amine is immediately protected, preventing it from undergoing further reactions.[5]

  • Control of Stoichiometry: Use a slight excess of the amine to favor the formation of the desired secondary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations and is often preferred over sodium cyanoborohydride.[5]

Table 1: Comparison of Reductive Amination Strategies

StrategyAdvantagesDisadvantagesKey Impurities Avoided
Two-Step (Isolation of Secondary Amine) Allows for characterization of the intermediate.Higher chance of over-alkylation and handling of an unstable intermediate.Tertiary amine byproducts.
One-Pot (In-Situ Boc Protection) Minimizes side reactions, higher overall yield.Requires careful control of reaction conditions.Over-alkylation products, tertiary amines.[5]
Issue 4: Deprotection of the N-Boc Group

Root Cause: The Boc (tert-butoxycarbonyl) protecting group is labile under acidic conditions.[9] Exposure to strong acids during the reaction, workup, or purification can lead to its removal, resulting in the free amine, which can then undergo further undesired reactions.

Troubleshooting & Prevention:

  • Avoid Acidic Conditions: Maintain a neutral or slightly basic pH throughout the synthesis and purification process. If an acidic wash is necessary during workup, use a dilute, weak acid and minimize contact time.

  • Chromatography Conditions: When using silica gel chromatography, which can be slightly acidic, it is advisable to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.

  • Buffer Usage: In some cases, adding a non-nucleophilic base like triethylamine to the reaction mixture can help to neutralize any adventitious acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for N-Boc-3-cyclohexylaminopropionaldehyde?

A1: A common and effective route involves a two-step process:

  • Oxidation: Oxidation of a suitable precursor, N-Boc-3-cyclohexylaminopropan-1-ol, to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Reductive Amination (Alternative Route): An alternative approach starts with 3-(Boc-amino)propanal, which is then reacted with cyclohexylamine via reductive amination. However, the one-pot reductive amination of 3-chloropropanal with cyclohexylamine followed by in-situ Boc protection is also a viable option.

Diagram 1: Synthetic Workflow

Synthetic Workflow cluster_0 Route 1: Oxidation cluster_1 Route 2: Reductive Amination Alcohol N-Boc-3-cyclohexylamino propan-1-ol Aldehyde N-Boc-3-cyclohexylamino propionaldehyde Alcohol->Aldehyde DMP or Swern Oxidation Amino_Aldehyde 3-(Boc-amino)propanal Product N-Boc-3-cyclohexylamino propionaldehyde Amino_Aldehyde->Product Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product NaBH(OAc)₃

Caption: Common synthetic routes to N-Boc-3-cyclohexylaminopropionaldehyde.

Q2: My final product seems to be unstable and decomposes upon storage. Why is this happening and how can I prevent it?

A2: β-Amino aldehydes are known to be inherently unstable.[1] They can undergo self-condensation (aldol-type reactions) or polymerization, especially in concentrated form or at elevated temperatures.

Storage Recommendations:

  • Temperature: Store the purified aldehyde at low temperatures (-20 °C is recommended) under an inert atmosphere.

  • Purity: Ensure the product is free from acidic or basic impurities, which can catalyze decomposition.

  • Solvent: If possible, store it as a dilute solution in a dry, aprotic solvent.

  • Use Promptly: It is best to use the aldehyde in the subsequent reaction step as soon as possible after its preparation and purification.

Q3: What are the key byproducts of the Swern and Dess-Martin oxidations that I should be aware of?

A3:

  • Swern Oxidation: The main byproducts are dimethyl sulfide ((CH₃)₂S), which has a very strong and unpleasant odor, carbon monoxide (CO), and carbon dioxide (CO₂). These volatile byproducts should be handled in a well-ventilated fume hood.[3]

  • Dess-Martin Oxidation: The primary byproduct is 2-iodoxybenzoic acid (IBX) and acetic acid. These are generally easier to remove during aqueous workup compared to the byproducts of the Swern oxidation.[8]

Diagram 2: Formation of Key Impurities

Impurity Formation Start_Alc N-Boc-3-cyclohexylamino propan-1-ol Aldehyde Desired Product: N-Boc-3-cyclohexylamino propionaldehyde Start_Alc->Aldehyde Incomplete Oxidation Carboxylic_Acid Impurity: Over-oxidation Product Aldehyde->Carboxylic_Acid Air Oxidation/ Strong Oxidant Tertiary_Amine Impurity: Over-alkylation Product Aldehyde->Tertiary_Amine Reaction with Secondary Amine Free_Amine Impurity: De-Boc Product Aldehyde->Free_Amine Acidic Conditions

Caption: Pathways to common impurities in the synthesis.

Q4: Can you provide a general protocol for the purification of N-Boc-3-cyclohexylaminopropionaldehyde?

A4: Purification is typically achieved by flash column chromatography on silica gel.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Deactivate the silica gel by preparing a slurry with the chosen eluent system containing 0.5-1% triethylamine to prevent Boc deprotection.

  • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (≤ 30 °C) to avoid decomposition.

An alternative purification method for aldehydes is the use of a bisulfite workup. Aldehydes form a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by basification.[6][7][8][10][11]

References

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277–7283. [Link]

  • Dess–Martin periodinane. In Wikipedia. [Link]

  • Oxidation of primary alcohols to aldehydes. In Organic Chemistry Portal. [Link]

  • Purification of Aldehydes and Ketones. In University of Rochester Chemistry Department. [Link]

  • Redox-Neutral Synthesis of β-Amino Aldehydes from Imines by an Alkynylation/Hydration Sequence. The Journal of Organic Chemistry, 72(23), 8829–8837. [Link]

  • Swern oxidation. In Wikipedia. [Link]

  • Saavedra, C. J., Boto, A., & Hernández, R. (2012). Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. Organic & Biomolecular Chemistry, 10(22), 4448-4461. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Swern Oxidation. In Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. In Organic Chemistry Portal. [Link]

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Technical Support Center: Reductive Amination with Boc-Protected Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination reactions involving Boc-protected aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Nuances of Reductive Amination with Boc-Protected Aldehydes

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction typically proceeds in two steps: the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[3][4][5] When working with Boc-protected aldehydes, several factors require careful consideration:

  • Acid Sensitivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under strongly acidic conditions.[6][7] This necessitates a careful selection of reagents and reaction pH to avoid premature deprotection.

  • Reactivity of the Aldehyde: Aldehydes are highly reactive electrophiles. This can lead to side reactions such as self-condensation (aldol reaction) or reduction to the corresponding alcohol, competing with the desired imine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde to prevent the formation of alcohol byproducts.[1][8]

This guide will provide detailed troubleshooting strategies to mitigate these challenges and achieve high-yielding, clean reactions.

Troubleshooting Guide: Question & Answer

Q1: My reaction is showing low to no yield of the desired product. What are the likely causes and how can I address them?

A1: Low or no product formation is a common issue that can often be traced back to inefficient imine formation or decomposition of starting materials.

  • Inefficient Imine Formation: The formation of the imine is a reversible equilibrium reaction that produces water.[4] If water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate to be reduced.

    • Solution:

      • Add a dehydrating agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves into your reaction mixture to sequester water as it is formed and drive the equilibrium towards the imine.[9]

      • Azeotropic removal of water: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark apparatus can effectively remove water.

  • Decomposition of the Aldehyde: Boc-protected amino aldehydes can be prone to self-condensation or other degradation pathways, especially under prolonged reaction times or elevated temperatures.[9]

    • Solution:

      • Use the aldehyde as fresh as possible.

      • Maintain a lower reaction temperature (e.g., 0 °C to room temperature).

      • Minimize the reaction time by monitoring the reaction closely using TLC or LC-MS.

  • Incorrect pH: Imine formation is typically catalyzed by mild acid.[3][10] However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[8] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated.

    • Solution:

      • A catalytic amount of acetic acid is often beneficial to facilitate imine formation.[9][11] The optimal pH range is generally between 5 and 7. For reactions involving the acid-sensitive Boc group, it's crucial to avoid strong acids.

Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent the reduction of my starting aldehyde?

A2: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde before it can form the imine. This is a common issue when using less selective reducing agents.

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group of the aldehyde.

    • Recommended Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[12][13][14] Its steric bulk and reduced reactivity allow it to selectively reduce the iminium ion in the presence of an aldehyde.[13] It is also compatible with mildly acidic conditions often used to promote imine formation.

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent, particularly effective at a pH range of 6-7 where the iminium ion is readily reduced while the aldehyde is not.[4][15] However, NaBH₃CN is highly toxic and can generate hydrogen cyanide gas, so appropriate safety precautions are essential.[4]

    • To Avoid: Sodium borohydride (NaBH₄) is a more powerful reducing agent and will readily reduce aldehydes.[8][14] If you must use NaBH₄, a two-step procedure is recommended: first, allow the imine to form completely (monitoring by TLC or NMR), and only then add the NaBH₄ at low temperature.[14][16]

  • Reaction Setup:

    • One-pot vs. Two-step: For sensitive substrates, a two-step approach can offer better control. First, form the imine in a suitable solvent, then, in a separate step, add the reducing agent.[17]

Q3: My primary amine is leading to a dialkylated product. How can I improve the selectivity for mono-alkylation?

A3: Overalkylation occurs when the secondary amine product reacts again with the aldehyde to form a tertiary amine.[9][18] This is a common side reaction in reductive aminations with primary amines.

  • Stoichiometry Control:

    • Use an excess of the amine: Using a slight excess of the primary amine can help to favor the formation of the mono-alkylated product by outcompeting the secondary amine product for reaction with the aldehyde.

  • Stepwise Procedure:

    • As with preventing aldehyde reduction, a stepwise procedure can be highly effective.[18] First, form the imine, and once the aldehyde is consumed, add the reducing agent. This minimizes the time the secondary amine product is in the presence of the aldehyde.

  • In-situ Boc Protection of the Product: A tandem approach where the newly formed secondary amine is immediately protected can prevent overalkylation.

    • Protocol: After the initial reductive amination, the addition of Di-tert-butyl dicarbonate ((Boc)₂O) can protect the secondary amine product, rendering it unreactive towards any remaining aldehyde.[19]

Q4: I suspect my Boc-protecting group is being cleaved during the reaction. How can I prevent this?

A4: The Boc group is sensitive to acid, and its cleavage is a potential side reaction if the conditions are not carefully controlled.[6][7]

  • pH Control:

    • Avoid strong acids: Do not use strong acids like HCl or TFA as catalysts for imine formation. A catalytic amount of a weak acid like acetic acid is generally well-tolerated.

    • Buffered systems: In some cases, using a buffer system can help maintain the pH in a range that is optimal for the reaction without causing significant Boc deprotection.

  • Choice of Reagents:

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often used with a catalytic amount of acetic acid, and this combination is generally compatible with Boc-protected substrates.[20]

  • Work-up Procedure:

    • Avoid acidic washes: During the work-up, avoid washing with strong aqueous acids. If an acid wash is necessary to remove unreacted amine, use a dilute solution of a weak acid like citric acid and minimize contact time.[16] A basic work-up is generally safer for the Boc group.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for reductive amination with Boc-protected aldehydes?

A: The choice of solvent depends on the specific substrates and the reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, especially when using NaBH(OAc)₃.[14][17] Tetrahydrofuran (THF) is also a good option.[14] For reactions with NaBH₄, methanol or ethanol are commonly used, but care must be taken to avoid premature aldehyde reduction.[14]

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[11] Stain with ninhydrin to visualize the amine and the product. You can also use a potassium permanganate stain to visualize the aldehyde. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the formation of the product and any byproducts.

Q: What is the best way to purify the final product?

A: The purification strategy will depend on the properties of your product and any impurities.

  • Extraction: An acid-base extraction can be used to separate the amine product from non-basic impurities.[16] However, be cautious with the pH to avoid cleaving the Boc group.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying the final product.[16] A gradient of ethyl acetate in hexanes or DCM in methanol is often effective.

  • Crystallization: If your product is a solid, crystallization can be an excellent purification method.

Data Presentation & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaSelectivityTypical SolventspH ConditionsKey Considerations
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Excellent for iminium ions over aldehydes/ketonesDCE, DCM, THF[14]Mildly acidic (e.g., with catalytic AcOH)Reagent of choice for one-pot reactions; moisture-sensitive.[12][14]
Sodium CyanoborohydrideNaBH₃CNGood selectivity at pH 6-7Methanol, Ethanol[14]Near-neutral to mildly acidicHighly toxic; can generate HCN gas.[4]
Sodium BorohydrideNaBH₄Poor; reduces aldehydes and ketones rapidlyMethanol, EthanolNeutral to basicBest used in a two-step procedure after imine formation is complete.[14]
Experimental Workflow Diagram

ReductiveAminationWorkflow cluster_prep Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Start Dissolve Boc-aldehyde and amine in anhydrous solvent AddCatalyst Add catalytic AcOH (optional) Start->AddCatalyst DehydratingAgent Add dehydrating agent (e.g., MgSO₄) AddCatalyst->DehydratingAgent Stir Stir at RT for 1-2h DehydratingAgent->Stir AddReductant Add NaBH(OAc)₃ portion-wise Stir->AddReductant Monitor Monitor reaction by TLC/LC-MS AddReductant->Monitor Quench Quench with saturated NaHCO₃ Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify (Chromatography/Crystallization) Extract->Purify End Characterize final product Purify->End

Troubleshooting Flowchart

TroubleshootingFlowchart Problem Low Yield? CheckImine Check imine formation (TLC/NMR) Problem->CheckImine Yes Success Reaction Optimized Problem->Success No AddDehydrating Add dehydrating agent CheckImine->AddDehydrating No imine CheckByproducts Byproducts observed? CheckImine->CheckByproducts Imine formed AddAcid Add cat. AcOH AddDehydrating->AddAcid Alcohol Alcohol from aldehyde? CheckByproducts->Alcohol Yes CheckByproducts->Success No Dialkylation Dialkylation? Alcohol->Dialkylation No UseSTAB Switch to NaBH(OAc)₃ Alcohol->UseSTAB Yes ExcessAmine Use excess primary amine Dialkylation->ExcessAmine Yes Dialkylation->Success No TwoStep Use two-step procedure UseSTAB->TwoStep ExcessAmine->TwoStep

General Protocol for Reductive Amination of a Boc-Protected Aldehyde with a Primary Amine
  • To a stirred solution of the Boc-protected aldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M) is added the primary amine (1.0-1.2 eq.) at room temperature.

  • If necessary, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.

  • The mixture is stirred for 30-60 minutes to facilitate imine formation. The progress can be monitored by TLC.

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) is then added portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • The reaction mixture is stirred at room temperature for 2-24 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is stirred for 30 minutes, then the layers are separated. The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired secondary amine.

References

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • WordPress. Reductive Amination. [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Organic & Biomolecular Chemistry. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Myers Research Group, Harvard University. Chem 115: Reductive Amination. [Link]

  • ResearchGate. Reductive BOC-Amination of Aldehydes. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation? [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

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Optimizing reaction yield for the synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The information presented herein is curated from established chemical principles and proven laboratory techniques to ensure scientific integrity and reproducibility.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step process starting from commercially available cyclohexylamine. This pathway involves the initial protection of the amine, followed by the oxidation of an alcohol precursor to the desired aldehyde. This route is generally preferred due to the instability of the target aldehyde and the challenges associated with direct alkylation of a carbamate.

The proposed pathway is as follows:

  • Step 1: Synthesis of Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate. This intermediate is formed by first reacting cyclohexylamine with 3-chloro-1-propanol, followed by protection of the resulting secondary amine with Di-tert-butyl dicarbonate (Boc)₂O.

  • Step 2: Oxidation to this compound. The terminal alcohol of the intermediate is selectively oxidized to the aldehyde using a mild oxidizing agent.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidation A Cyclohexylamine C Cyclohexyl(3-hydroxypropyl)amine A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B 3-Chloro-1-propanol B->C E Tert-butyl cyclohexyl(3- hydroxypropyl)carbamate C->E Base (e.g., Et₃N) Solvent (e.g., DCM) D (Boc)₂O D->E F [Oxidation] E->F Mild Oxidizing Agent (e.g., DMP or Swern) G Tert-butyl cyclohexyl(3- oxopropyl)carbamate F->G

Caption: Proposed two-step synthesis of the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound?

The most dependable route involves the synthesis of the more stable alcohol precursor, Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate, followed by a mild oxidation to the target aldehyde. Direct synthesis methods, such as a Michael addition of the carbamate to acrolein, are often problematic due to the polymerization of acrolein and potential side reactions.[1][2][3]

Q2: How should I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The aldehyde product will have a higher Rf value (less polar) than the starting alcohol. Staining with potassium permanganate (KMnO₄) can help visualize the spots, as the alcohol will show a bright yellow spot on a purple background, while the aldehyde will be less reactive.

Q3: Is the final aldehyde product stable? How should it be handled and stored?

Aldehydes, particularly those without alpha-substitution, can be prone to oxidation to the corresponding carboxylic acid upon exposure to air. They can also be susceptible to oligomerization or polymerization. It is recommended to use the aldehyde immediately after purification. If storage is necessary, it should be under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C).

Q4: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) between δ 9.5-9.8 ppm. The tert-butyl group will appear as a singlet at ~δ 1.4 ppm. The cyclohexyl and propyl protons will appear as a series of multiplets.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear around δ 200-202 ppm. The carbamate carbonyl will be near δ 155 ppm.

  • IR Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1720-1740 cm⁻¹, and another for the carbamate carbonyl around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The expected molecular ion peak [M+H]⁺ should be confirmed.

Troubleshooting Guide

Problem: Low Yield in the Oxidation of Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate
Potential Cause Explanation & Recommended Solution
Incomplete Reaction The oxidizing agent may not be active enough, or the reaction time is insufficient. Solution: Monitor the reaction closely by TLC until the starting material is fully consumed. If using Dess-Martin Periodinane (DMP), ensure it is fresh, as it can degrade over time. The addition of a small amount of water can sometimes accelerate DMP oxidations.[4][5]
Over-oxidation Stronger oxidizing agents (e.g., Jones reagent) will oxidize the primary alcohol to a carboxylic acid. Solution: Strictly use mild and selective oxidation methods. The Dess-Martin oxidation and Swern oxidation are highly recommended as they are known for their mild conditions and high chemoselectivity, minimizing over-oxidation.[6][7][8]
Difficult Purification The aldehyde product may be unstable on silica gel, leading to decomposition during column chromatography. Solution: Minimize the time the product spends on the silica gel column. Use a less acidic silica (neutralized with triethylamine in the eluent if necessary). Alternatively, an extractive workup followed by solvent removal may yield a product of sufficient purity for subsequent steps without chromatography.
Side Reactions (Swern Oxidation) The Swern oxidation requires careful temperature control. If the reaction is allowed to warm prematurely, side products can form. Solution: Maintain the reaction temperature at -78°C (a dry ice/acetone bath) during the addition of reagents.[9][10] Only allow the mixture to warm to room temperature after the final addition of the base (e.g., triethylamine).
Comparison of Recommended Oxidation Methods
Method Reagents Pros Cons Citation
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), CH₂Cl₂Very mild (room temp, neutral pH), short reaction times, high yields, simple workup, tolerates sensitive functional groups.DMP is expensive and can be explosive under certain conditions.[4][5][7]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine, CH₂Cl₂Mild conditions, avoids heavy metals, high yields, suitable for large-scale synthesis.Requires cryogenic temperatures (-78°C), produces a foul-smelling byproduct (dimethyl sulfide).[6][9][10]

Detailed Experimental Protocols

Protocol 1: Synthesis of Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate (Intermediate)
  • Alkylation: In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) and 3-chloro-1-propanol (1.1 eq) in acetonitrile. Add potassium carbonate (2.0 eq) as a base.

  • Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Boc Protection: Dissolve the crude cyclohexyl(3-hydroxypropyl)amine in dichloromethane (DCM). Add triethylamine (1.5 eq).

  • Cool the solution to 0°C in an ice bath. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated solution of NH₄Cl. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (gradient elution, e.g., 10-40% Ethyl Acetate in Hexanes) to yield the pure alcohol intermediate.[11]

Protocol 2: Dess-Martin Oxidation to Aldehyde
  • Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion at room temperature.[7][12]

  • Reaction: Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Shake the funnel until the layers are clear. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30°C) to obtain the crude aldehyde.

  • Purification: If necessary, purify quickly via flash column chromatography using a non-polar eluent system.

Troubleshooting_Workflow start Low Yield in Oxidation Step q1 Is the starting material (alcohol) consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Is the major product the corresponding carboxylic acid? q1->q2 Yes sol_incomplete Check DMP activity. Increase reaction time. Add catalytic water (for DMP). incomplete->sol_incomplete end Yield Optimized sol_incomplete->end overoxid Over-oxidation q2->overoxid Yes q3 Was purification via column chromatography difficult? q2->q3 No sol_overoxid Ensure a mild oxidant was used (DMP or Swern). Avoid chromium-based reagents. overoxid->sol_overoxid sol_overoxid->end decomp Product Decomposition q3->decomp Yes q3->end No sol_decomp Minimize time on silica. Use neutralized silica gel. Consider purification-free use. decomp->sol_decomp sol_decomp->end

Caption: Troubleshooting logic for low oxidation yield.

References

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from Wikipedia. [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • Tidwell, T. T. (1990).
  • YouTube. (2021). Dess-Martin-Periodinane oxidation. Retrieved from YouTube. [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from NROChemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from MSU Chemistry. [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from TSI Journals. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from ResearchGate. [Link]

  • PubMed. (2012). Mukaiyama-Michael Reactions With Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17-C28 Fragment of Pectenotoxins. Retrieved from PubMed. [Link]

  • ResearchGate. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Retrieved from ResearchGate. [Link]

  • ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from ChemRxiv. [Link]

  • AA Blocks. (n.d.). tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate. Retrieved from AA Blocks. [Link]

  • ResearchGate. (n.d.). Enantioselective Michael addition reaction of ketones to nitroolefins. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene, and alcohols. Retrieved from ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved from RSC Publishing. [Link]

  • University of Massachusetts Boston ScholarWorks. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from UMass Boston. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Protected β-Aminocyclopropanedicarboxylates and Their Ring Transformation to N-Benzhydryl-3-alkoxycarbonyl-4,4-dialkylpyrrolidin-2-ones. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from Organic Chemistry Portal. [Link]

  • EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. Retrieved from EduBirdie. [Link]

  • PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from PubChem. [Link]

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Technical Support Center: Challenges in the Purification of N-Boc-3-cyclohexylaminopropionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc-3-cyclohexylaminopropionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the highest purity for your compound.

Introduction

N-Boc-3-cyclohexylaminopropionaldehyde is a key building block in the synthesis of various pharmaceutical compounds, notable for its bifunctional nature, containing both a protected amine and a reactive aldehyde. However, this combination of functional groups also presents unique challenges during purification. The acid-labile tert-butyloxycarbonyl (Boc) protecting group and the inherent reactivity of the aldehyde moiety make the molecule susceptible to degradation and side reactions under standard purification conditions. This guide will address these challenges head-on, providing practical solutions based on established chemical principles and field-proven experience.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of N-Boc-3-cyclohexylaminopropionaldehyde.

Problem 1: Product Decomposition on Silica Gel

Question: My N-Boc-3-cyclohexylaminopropionaldehyde appears to be decomposing on the silica gel column, leading to low yields and multiple spots on the TLC. What is causing this, and how can I prevent it?

Answer: This is a frequent and critical issue. The primary culprit is the inherent acidity of standard silica gel. The Boc protecting group is notoriously sensitive to acid and can be partially or fully cleaved under these conditions, leading to the formation of the free amine and subsequent side reactions.[1][2]

Causality and Solutions:

  • Acid-Catalyzed Deprotection: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide.[1][2]

  • Troubleshooting Workflow for Product Decomposition:

    start Decomposition on Silica Gel option1 Deactivate Silica Gel start->option1 Acid Sensitivity option2 Alternative Stationary Phase start->option2 Persistent Decomposition option3 Minimize Contact Time start->option3 General Practice sub_option1a Triethylamine Wash option1->sub_option1a sub_option1b Ammonia Treatment option1->sub_option1b sub_option2a Alumina (Neutral or Basic) option2->sub_option2a sub_option2b Reverse-Phase Silica (C18) option2->sub_option2b sub_option3a Flash Chromatography option3->sub_option3a sub_option3b Optimize Solvent System option3->sub_option3b

    Caption: Troubleshooting workflow for product decomposition.

  • Recommended Protocols:

    • Deactivation of Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N).[3] This will neutralize the acidic sites on the silica surface.

    • Use of Alternative Stationary Phases: If decomposition persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives. For highly polar impurities, reverse-phase chromatography on C18 silica might be a viable option.

    • Minimize Residence Time: Employ flash column chromatography to reduce the contact time of your compound with the stationary phase. A well-chosen solvent system that provides a good retention factor (Rƒ) of around 0.3-0.4 on TLC will facilitate a rapid and efficient separation.

Problem 2: Poor Separation and Peak Tailing

Question: I am observing poor separation of my product from impurities, and the spots on my TLC and peaks in my chromatogram are tailing. What are the likely reasons and how can I improve this?

Answer: Poor separation and peak tailing are often interconnected and can be attributed to several factors, including the polarity of the molecule, inappropriate solvent systems, and interactions with the stationary phase.

Causality and Solutions:

  • Strong Adsorption: The presence of the secondary amine and the aldehyde group can lead to strong interactions with the acidic silanol groups of silica gel, causing tailing.

  • Inappropriate Solvent Polarity: An eluent that is either too polar or not polar enough will result in poor separation. If the eluent is too polar, your compound and impurities will elute too quickly with little resolution. If it is not polar enough, your compound will move too slowly, leading to band broadening and tailing.[3][4]

  • Strategies for Improved Separation:

StrategyRationaleRecommended Action
Optimize Solvent System To achieve optimal separation, the eluent polarity needs to be finely tuned.Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or diethyl ether. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
Incorporate a Polar Modifier For highly polar compounds that still tail, a small amount of a more polar solvent can improve peak shape.Adding 1-2% of methanol or isopropanol to your eluent can help to displace the compound from the active sites on the silica gel, reducing tailing.[3]
Sample Loading Technique Overloading the column or using a strong solvent to dissolve the sample can lead to poor separation.Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, consider dry loading the sample onto the column.[5]
Problem 3: Presence of Persistent Impurities

Question: After column chromatography, my NMR and LC-MS analyses still show the presence of persistent impurities. What are these likely to be, and how can I remove them?

Answer: Persistent impurities often co-elute with the product and can originate from the synthetic route or from degradation during workup and purification. Understanding their potential identity is key to devising an effective removal strategy.

Causality and Solutions:

  • Synthesis-Related Impurities: If N-Boc-3-cyclohexylaminopropionaldehyde was synthesized via Swern oxidation of the corresponding alcohol, common impurities could include the unreacted starting alcohol, and by-products such as dimethyl sulfide.[6][7][8]

  • Degradation Products: As discussed, partial deprotection of the Boc group can lead to the presence of the free amine. Additionally, the aldehyde can undergo self-condensation (aldol reaction) or oxidation to the corresponding carboxylic acid.

  • Logical Flow for Impurity Identification and Removal:

    start Persistent Impurities Detected step1 Characterize Impurities (NMR, LC-MS) start->step1 step2 Identify Potential Source step1->step2 step3 Devise Removal Strategy step2->step3 source1 Starting Materials step2->source1 source2 Reaction By-products step2->source2 source3 Degradation Products step2->source3 strategy1 Optimize Chromatography step3->strategy1 strategy2 Chemical Wash/Extraction step3->strategy2 strategy3 Recrystallization step3->strategy3

    Caption: Impurity identification and removal workflow.

  • Specific Removal Strategies:

    • Starting Alcohol: This is typically more polar than the aldehyde. A less polar eluent system should allow for the elution of the product before the alcohol.

    • Carboxylic Acid: The corresponding carboxylic acid is highly polar and will likely remain on the silica column. If it co-elutes, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can remove it.

    • Bisulfite Adduct Formation: For stubborn aldehyde-related impurities, a bisulfite wash can selectively remove aldehydes from the organic phase. The desired aldehyde can then be regenerated by treatment with a base.[9][10]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pH range for the purification of N-Boc-3-cyclohexylaminopropionaldehyde?

    • A: It is crucial to maintain near-neutral or slightly basic conditions (pH 7-8) during workup and chromatography to prevent the acid-catalyzed cleavage of the Boc group.[1][2]

  • Q2: Can I use reverse-phase chromatography for purification?

    • A: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a good alternative, especially if the impurities are significantly more or less polar than the product. A mobile phase of water and acetonitrile or methanol is typically used.

  • Q3: What are the best analytical techniques to assess the purity of the final product?

    • A: A combination of techniques is recommended for a comprehensive purity assessment.

      • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

      • LC-MS: To determine the purity profile and detect any non-volatile impurities.

      • GC-MS: Can be useful for detecting volatile impurities, especially if derivatization is employed.[][][13]

  • Q4: How can I avoid enamine formation during purification?

    • A: Enamine formation can occur if the free secondary amine is present (due to Boc deprotection) and reacts with the aldehyde.[14][15][16][17][18] The best prevention is to avoid acidic conditions that lead to deprotection. Using a deactivated silica gel is key.

  • Q5: What are the signs of Boc group deprotection, and how can I prevent it?

    • A: Signs of deprotection include the appearance of a new, more polar spot on the TLC that may stain with ninhydrin, and the presence of a new set of peaks in the NMR corresponding to the free amine. Prevention involves maintaining neutral to slightly basic conditions throughout the purification process and avoiding prolonged exposure to silica gel.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 8:2 hexane:ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

    • Stir gently for 15-20 minutes.

  • Column Packing:

    • Pack a column with the deactivated silica gel slurry.

    • Allow the silica to settle, ensuring a level surface.

    • Wash the column with 2-3 column volumes of the eluent (containing 0.5% triethylamine).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude N-Boc-3-cyclohexylaminopropionaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the prepared eluent, applying gentle pressure (flash chromatography).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure.

    • To remove residual triethylamine, the residue can be co-evaporated with a non-polar solvent like hexane.

Protocol 2: Small-Scale Purification Test (TLC)

Before committing to a large-scale column, it is prudent to perform a small-scale test on a TLC plate to find the optimal solvent system.

  • Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Spot your crude material on a TLC plate.

  • Develop the plate in the chosen solvent systems.

  • The ideal solvent system will give your product an Rƒ value of approximately 0.3-0.4 and good separation from impurities.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate or p-anisaldehyde).

References

  • Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. Available from: [Link]

  • Chemistry LibreTexts. Addition of Secondary Amines to Form Enamines. Available from: [Link]

  • YouTube. synthesis of enamines from secondary amines and carbonyl compounds. Available from: [Link]

  • OpenOChem Learn. Addition of Amines - Enamines. Available from: [Link]

  • Chemistry Steps. Formation of Imines and Enamines. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available from: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]

  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Wikipedia. Swern oxidation. Available from: [Link]

  • National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • The Organic Chemistry Portal. Alcohol to Aldehyde - Common Conditions. Available from: [Link]

  • The Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

  • The Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • LCGC North America. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available from: [Link]

  • Centers for Disease Control and Prevention. ALDEHYDES, SCREENING 2539. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResearchGate. I'm working on the HPLC separation of aldehydes without any derivatization, can any one suggest me a suitable column?. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • ResearchGate. Determination of aldehydes in drinking water using pentafluorbenzylhydroxylamine derivatization and solid phase microextarction | Request PDF. Available from: [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available from: [Link]

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Byproducts formed during the synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl cyclohexyl(3-oxopropyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis, with a particular focus on the formation and mitigation of byproducts.

The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, tert-butyl cyclohexyl(3-hydroxypropyl)carbamate. While seemingly straightforward, this oxidation requires careful control to prevent the formation of impurities that can complicate purification and downstream applications. This guide is structured to provide both a fundamental understanding of the potential side reactions and practical, field-tested solutions to overcome them.

Visualizing the Primary Synthesis Pathway

The desired transformation is the selective oxidation of a primary alcohol to an aldehyde. The choice of oxidant and reaction conditions is critical to the success of this step.

Synthesis Pathway cluster_main Desired Reaction Starting Material Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate Product This compound Starting Material->Product [Oxidizing Agent] (e.g., PCC, DMP, Swern)

Caption: Desired oxidation of the primary alcohol to the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect, and why does it form?

A1: The most prevalent byproduct is the over-oxidized carboxylic acid: tert-butyl cyclohexyl(2-carboxyethyl)carbamate. Aldehydes are inherently susceptible to further oxidation, often more so than the initial alcohol.[1][2]

  • Causality: This occurs when using strong, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid) or when reaction conditions are not carefully controlled (e.g., extended reaction times, elevated temperatures).[3] Many common chromium-based reagents, if used in the presence of water, will facilitate the formation of a hydrate from the aldehyde, which is then readily oxidized to the carboxylic acid.[2]

Q2: I'm seeing a significant amount of my starting material in the final product mixture. What's going wrong?

A2: The presence of unreacted tert-butyl cyclohexyl(3-hydroxypropyl)carbamate is a clear indication of an incomplete reaction.

  • Causality: This can be due to several factors:

    • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be too low. It's common to use a slight excess (1.1 to 1.5 equivalents) of the oxidant.

    • Low Reaction Temperature: The activation energy for the oxidation may not be met if the temperature is too low.

    • Poor Reagent Quality: The oxidizing agent may have degraded over time. For instance, Dess-Martin Periodinane (DMP) is moisture-sensitive.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Q3: Can the Boc (tert-butyloxycarbonyl) protecting group be compromised during the oxidation?

A3: Yes, the Boc group is notoriously labile under acidic conditions.[4][5]

  • Causality: If the chosen oxidation method generates acidic byproducts or requires an acidic workup, you risk cleaving the Boc group. This will lead to the formation of cyclohexyl(3-oxopropyl)amine, which can undergo further unwanted reactions. For example, some grades of chromium trioxide can contain nitric acid, which can readily remove the Boc group. The removal of the Boc group produces a tert-butyl cation, which can potentially alkylate other nucleophiles in the reaction mixture.[4]

Q4: My product seems to be degrading or forming a precipitate upon standing. What is happening?

A4: Aldehydes, especially those with α-hydrogens, are prone to self-condensation and polymerization.

  • Causality:

    • Aldol Condensation: Under basic or acidic conditions, the aldehyde can enolize and attack another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde dimer, which can then dehydrate.

    • Polymerization: Aldehydes can form cyclic trimers (trioxanes) or linear polymers, especially in the presence of trace acids or bases. This is often observed as the formation of a white solid from a previously clear oil.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues with a structured approach to identifying the cause and implementing a solution.

Problem 1: Low yield of the desired aldehyde with multiple unidentified spots on TLC.
Possible Cause Diagnostic Check Recommended Solution
Inappropriate Oxidizing Agent The oxidizing agent is strong and non-specific (e.g., KMnO₄, Jones reagent).Switch to a milder, more selective oxidizing agent such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[3] These reagents are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation.[2]
Boc Group Cleavage Perform a pH check of the reaction mixture. Run a co-spot TLC with an authentic sample of the deprotected amine if available.If the conditions are acidic, buffer the reaction mixture. For example, when using PCC, adding powdered molecular sieves or sodium acetate can buffer the reaction. Opt for non-acidic oxidation methods like DMP or Swern oxidation.
Aldehyde Instability The product appears clean initially by NMR but degrades during workup or purification.Minimize exposure to acidic or basic conditions during workup. Use a rapid purification method like flash column chromatography with a neutral solvent system. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).[6]
Problem 2: The final product is contaminated with a more polar impurity, confirmed to be the carboxylic acid.
Possible Cause Diagnostic Check Recommended Solution
Over-oxidation The impurity has a lower Rf value on TLC and may stain differently. It can be confirmed by LC-MS analysis.Reaction Modification: Tightly control the reaction time and temperature. Add the oxidizing agent slowly to a cooled solution of the alcohol to manage any exotherm. Ensure no water is present if using a reagent like CrO₃/pyridine.[2] Workup/Purification: During the aqueous workup, perform a mild basic wash (e.g., with a saturated solution of sodium bicarbonate). The carboxylic acid byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer.
Visualizing Key Side Reactions

Understanding the pathways to major byproducts is crucial for developing an effective mitigation strategy.

Byproduct Formation cluster_main Reaction Pathways Starting_Material Tert-butyl cyclohexyl (3-hydroxypropyl)carbamate Product Desired Aldehyde Product Starting_Material->Product [Oxidation] (Desired Path) Over_Oxidation Carboxylic Acid Byproduct Product->Over_Oxidation [Further Oxidation] (e.g., strong oxidant) Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Product->Aldol_Adduct Self-Condensation (Acid/Base catalysis)

Caption: Major pathways for byproduct formation from the target aldehyde.

Validated Experimental Protocols

To minimize byproduct formation, we recommend the use of a Swern oxidation due to its mild, non-acidic conditions and high selectivity for primary alcohols.

Protocol 1: Swern Oxidation for High-Purity Aldehyde Synthesis

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate

  • Triethylamine (TEA)

Procedure:

  • Activator Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

  • Swern Reagent Generation: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15 minutes at -78°C.

  • Alcohol Oxidation: Add a solution of tert-butyl cyclohexyl(3-hydroxypropyl)carbamate (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65°C. Stir the mixture for 45 minutes at -78°C.

  • Quenching: Add triethylamine (5.0 eq.) to the reaction mixture. Stir for 20 minutes at -78°C, then allow the mixture to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: TLC Analysis for In-Process Reaction Monitoring

Materials:

  • Silica gel TLC plates

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)

  • Visualizing Agent: Potassium permanganate stain

Procedure:

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture at various time points, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.

  • Development: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Dip the plate in a potassium permanganate stain and gently heat with a heat gun.

  • Interpretation:

    • Starting Alcohol: Will appear as a distinct spot.

    • Aldehyde Product: Will appear as a new, less polar spot (higher Rf) than the starting alcohol.

    • Carboxylic Acid Byproduct: Will appear as a more polar spot (lower Rf), often streaking from the baseline. The reaction is complete when the starting material spot is no longer visible.

References

  • Organic Syntheses Procedure, SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Organic Syntheses Procedure, Carbamic acid, tert-butyl ester. Available at: [Link]

  • Google Patents, CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia, tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Google Patents, EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • RSC Publishing, Dual protection of amino functions involving Boc. Available at: [Link]

  • AA Blocks, 2025859-12-3 | tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate. Available at: [Link]

  • ACS Publications, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • PubChem, tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254. Available at: [Link]

  • ResearchGate, Deprotection of N-Boc group present in amino acids and other derivatives a. Available at: [Link]

  • Jack Westin, Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Available at: [Link]

  • Britannica, Aldehyde - Oxidation, Reduction, Reactions. Available at: [Link]

  • Master Organic Chemistry, Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]

  • Chemistry LibreTexts, Oxidation of Aldehydes and Ketones. Available at: [Link]

  • YouTube, Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Available at: [Link]

  • PubChemLite, Tert-butyl n-(3-oxopropyl)carbamate (C8H15NO3). Available at: [Link]

Sources

Improving the efficiency of Boc deprotection for Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the Boc deprotection of tert-butyl cyclohexyl(3-oxopropyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The presence of an acid-sensitive aldehyde functionality in the (3-oxopropyl) chain presents unique challenges compared to standard Boc deprotection protocols. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve efficient and clean deprotection.

Our approach is built on explaining the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Understanding the Core Challenge: The Aldehyde

The primary difficulty in deprotecting this compound arises from the aldehyde group. Standard Boc deprotection conditions utilize strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] While effective at cleaving the Boc group, these harsh conditions can lead to several undesirable side reactions involving the aldehyde, including:

  • Aldol Condensation/Polymerization: Acid catalysis can promote self-condensation of the enolizable aldehyde.

  • Acetal Formation: If an alcohol is present as a solvent or scavenger, it can react with the aldehyde to form an acetal.

  • Degradation: Prolonged exposure to strong acids can lead to non-specific decomposition of the aldehyde.

The goal is to find conditions that are strong enough to efficiently remove the Boc group while being mild enough to preserve the integrity of the aldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection reaction, diagnosed through common analytical techniques like TLC, LC-MS, and NMR.

Problem Observed Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Starting material remains)1. Insufficient Acid Strength/Concentration: The conditions are too mild to fully cleave the sterically accessible carbamate.[3][4]2. Inadequate Reaction Time: The reaction was not allowed to proceed to completion.[5]1. Gradual Increase in Acidity: If using a mild acid, incrementally increase its concentration. For example, if using 10% TFA in DCM, try increasing to 20-25%. Monitor closely for byproduct formation.2. Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for another 30-60 minutes. Be cautious of extended times leading to side products.
Significant Side Product Formation (Multiple spots on TLC, unexpected masses in LC-MS)1. Aldehyde Degradation: The acidic conditions are too harsh, causing polymerization or other reactions of the aldehyde.2. Alkylation by tert-butyl Cation: The generated t-Bu⁺ is reacting with the product amine or other nucleophiles.[6][7]1. Switch to Milder Acidic Conditions: Move away from strong acids like 50% TFA. Consider using aqueous phosphoric acid or a Lewis acid like Zinc Bromide (ZnBr₂), which can offer better selectivity.[4]2. Use a Scavenger: Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation as it forms.[2]3. Lower the Temperature: Perform the reaction at 0 °C to slow down the rate of side reactions.
Low Isolated Yield After Workup 1. Product Volatility/Solubility: The deprotected amine salt may be highly soluble in the aqueous phase during extraction.2. Emulsion Formation: Difficulties in separating organic and aqueous layers during basic workup.1. Avoid Aqueous Workup: After removing the acid in vacuo, directly purify the resulting salt by chromatography or trituration.2. Use Solid-Phase Extraction: Employ a catch-and-release strategy using a strongly acidic ion-exchange resin (e.g., Amberlyst 15). The resin acts as the deprotection agent and captures the product amine, which is then eluted with a basic solution.[8]
Formation of an Acetal Byproduct Reaction with Alcohol Solvent/Scavenger: Using an alcohol like methanol as a solvent or scavenger in the presence of the acid catalyst.Use Aprotic Solvents: Ensure your reaction solvent is aprotic, such as dichloromethane (DCM) or dioxane. If a scavenger is needed, use a non-alcoholic one like triethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection and why is the tert-butyl cation a problem?

A1: The Boc deprotection is an acid-catalyzed elimination.[5] The acid first protonates the carbonyl oxygen of the Boc group. This weakens the C-O bond, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[9][10] The generated tert-butyl cation is a reactive electrophile that can alkylate any available nucleophile, including the desired amine product or sensitive functional groups on your molecule.[4][6]

Q2: I see many protocols using TFA in DCM. Is this a good starting point for my substrate?

A2: While 20-50% TFA in DCM is a standard and effective condition for many substrates, it is considered a high-risk starting point for this compound due to the acid-sensitive aldehyde.[5][11] It is recommended to start with milder conditions to avoid potential aldehyde degradation. If you do choose to use TFA, start with a low concentration (e.g., 10%) at 0 °C and carefully monitor the reaction for the appearance of byproducts.

Q3: What are "scavengers" and which ones should I use?

A3: Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cation before it can cause unwanted side reactions.[7] For a substrate like this, triethylsilane (TES) is an excellent choice. It reacts with the tert-butyl cation to form the volatile isobutane and triethylsilyl trifluoroacetate. Thioanisole is another effective scavenger.[2]

Q4: Can I monitor the reaction by TLC? What should I look for?

A4: Yes, TLC is an excellent way to monitor the reaction. The Boc-protected starting material is relatively non-polar. The deprotected amine product, especially when protonated as a salt, will be much more polar and will have a significantly lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended, as it will produce a colored spot (typically purple or yellow) for the primary or secondary amine product, while the Boc-protected starting material will not stain.[12]

Q5: My deprotection seems to work, but purification is difficult. What are my options?

A5: Purification of the resulting amine salt can be challenging. After evaporation of the acid and solvent, the crude product can be triturated with a non-polar solvent like diethyl ether to precipitate the salt. Alternatively, a highly effective method is to use a strongly acidic ion-exchange resin, such as Amberlyst 15.[8] This resin can both catalyze the deprotection and capture the resulting amine. After washing the resin to remove impurities, the pure amine can be eluted with a solution of ammonia in methanol.

Experimental Protocols & Workflows

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for Boc deprotection, from reaction setup to product isolation.

BocDeprotectionWorkflow cluster_reaction Reaction Step cluster_workup Workup & Isolation Start Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C Start->Cool Reagent Add Deprotection Reagent (e.g., 20% TFA in DCM) Cool->Reagent Monitor Monitor by TLC/LC-MS (15-60 min) Reagent->Monitor Evaporate Concentrate in vacuo to remove acid/solvent Monitor->Evaporate Purify Purify Crude Salt Evaporate->Purify Triturate Triturate with Et₂O Purify->Triturate Option A Chromatography Column Chromatography Purify->Chromatography Option B FinalProduct Isolated Amine Salt Triturate->FinalProduct Chromatography->FinalProduct DecisionTree Start Start: Attempt Deprotection (e.g., Protocol 1: 20% TFA/DCM @ 0°C) Outcome Analyze Outcome (TLC, LC-MS) Start->Outcome Incomplete Incomplete Reaction Outcome->Incomplete High SM remaining Clean Clean & Complete Reaction Outcome->Clean >95% Conversion SideProducts Side Products Observed Outcome->SideProducts <95% Purity Action_Incomplete Action: 1. Increase reaction time. 2. Increase TFA to 30%. Incomplete->Action_Incomplete Action_Success Success! Proceed with current protocol. Clean->Action_Success Action_SideProducts Action: 1. Add Scavenger (TES). 2. Switch to Protocol 2 (ZnBr₂). SideProducts->Action_SideProducts

Sources

Storage and handling recommendations for N-Boc-3-cyclohexylaminopropionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Boc-3-cyclohexylaminopropionaldehyde

Welcome to the technical support guide for N-Boc-3-cyclohexylaminopropionaldehyde. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and effective use of this versatile intermediate. Our goal is to preemptively address common challenges and provide robust solutions to ensure the success and integrity of your experiments.

Section 1: Compound Overview & Key Properties

N-Boc-3-cyclohexylaminopropionaldehyde (CAS No: 917021-59-1) is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected secondary amine.[1] This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex amine-containing target molecules through reactions like reductive amination.

Understanding its inherent properties is the first step toward successful application. The aldehyde group is reactive and susceptible to oxidation, while the N-Boc protecting group is notoriously sensitive to acidic conditions.[2][3]

Quantitative Data Summary
PropertyValueSource / Remarks
Molecular Formula C₁₄H₂₅NO₃[1][4]
Molecular Weight 255.35 g/mol [1]
CAS Number 917021-59-1[1][4]
Appearance Typically a solidBased on similar compounds[5]
Recommended Storage 2-8°C (Short-term); -20°C (Long-term)General best practice for aldehydes
Incompatibilities Strong oxidizing agents, Strong acids[5][6]

Section 2: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common inquiries regarding the proper care and management of N-Boc-3-cyclohexylaminopropionaldehyde.

Q1: What are the optimal long-term and short-term storage conditions for this reagent?

A1:

  • Long-Term Storage (-20°C): For storage extending beyond several weeks, we recommend keeping the container tightly sealed and placing it in a freezer at -20°C. This minimizes the potential for degradation of the aldehyde moiety.

  • Short-Term Storage (2-8°C): For daily or weekly use, storing the reagent in a refrigerator is sufficient. Always ensure the container is purged with an inert gas (like Argon or Nitrogen) before sealing to displace air and moisture, thereby preventing oxidation of the aldehyde.[5]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: Standard laboratory PPE is required. This includes a lab coat, safety goggles with side shields, and compatible chemical-resistant gloves.[7][8] All handling of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6][8]

Q3: How should I properly dispose of waste containing this chemical?

A3: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. It should be treated as chemical waste and handled by qualified personnel. Do not allow the product to enter drains or waterways.[6]

Q4: Is this compound sensitive to air or moisture?

A4: Yes. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. While the SDS may state it is "stable under normal conditions," this refers to proper storage, not open-air exposure on the benchtop.[5] Additionally, some reagents used in conjunction with it are moisture-sensitive. Therefore, handling under an inert atmosphere is a critical best practice.

Workflow: From Receipt to Disposal

The following diagram outlines the recommended lifecycle for handling the reagent in a laboratory setting.

cluster_prep Preparation & Storage cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive & Verify Compound Inspect Inspect Container Seal Receive->Inspect Upon Arrival Store Store at Recommended Temp. (2-8°C or -20°C) Inspect->Store Equilibrate Equilibrate to Room Temp (in desiccator) Store->Equilibrate Before Use Handle Handle in Fume Hood (Under Inert Gas) Equilibrate->Handle Weigh Weigh & Prepare Solution Handle->Weigh React Use in Reaction Weigh->React Quench Quench Reaction Appropriately React->Quench Dispose Dispose of Waste (per regulations) Quench->Dispose Start Problem: Low Yield or Unexpected Product CheckSM Check Purity of Starting Aldehyde (NMR) Start->CheckSM CheckProduct Analyze Crude Product (LC-MS, NMR) Start->CheckProduct SM_OK Aldehyde is Pure CheckSM->SM_OK OK SM_Bad Aldehyde Degraded (Oxidized) CheckSM->SM_Bad Not OK Boc_Lost Boc Group Lost? CheckProduct->Boc_Lost Incomplete_Action Action: Check Reaction Conditions (Time, Temp, Stoichiometry) SM_OK->Incomplete_Action OrderNew Use Fresh Reagent SM_Bad->OrderNew Action: Procure Fresh Reagent Boc_Lost_Yes YES Boc_Lost->Boc_Lost_Yes Yes Boc_Lost_No NO Boc_Lost->Boc_Lost_No No Boc_Action Action: Use Neutral Workup & Non-Acidic Purification Boc_Lost_Yes->Boc_Action SM_Consumed Starting Material Consumed? Boc_Lost_No->SM_Consumed SM_Consumed_Yes YES (Side Products Formed) SM_Consumed->SM_Consumed_Yes Yes SM_Consumed_No NO (Incomplete Reaction) SM_Consumed->SM_Consumed_No No Side_Product_Action Action: Check for Aldol/Over-reduction. Adjust Base/Reducing Agent. SM_Consumed_Yes->Side_Product_Action SM_Consumed_No->Incomplete_Action

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Tert-butyl cyclohexyl(3-oxopropyl)carbamate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Tert-butyl cyclohexyl(3-oxopropyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously controlled and accurately assessed. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the rationale behind method development, present a detailed HPLC protocol, and compare its performance with other viable analytical techniques, supported by scientific principles and practical insights.

The Analytical Challenge: A Molecule Without a Strong Chromophore

This compound presents a common analytical challenge: the absence of a significant chromophore in its structure. The carbamate and carbonyl groups exhibit weak UV absorbance at low wavelengths (around 200-220 nm), which can be problematic for sensitive and specific detection using standard UV-Vis detectors. This characteristic necessitates a careful and well-justified approach to analytical method development.

HPLC: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] For a non-chromophoric compound like this compound, the choice of detector is paramount. While low-wavelength UV detection is a possibility, it is often hampered by baseline noise and interference from common solvents. Therefore, the use of universal detectors is the recommended strategy.

Universal Detectors: A Paradigm Shift for Non-Chromophoric Analytes

Universal detectors respond to a bulk property of the analyte rather than a specific physicochemical property like UV absorbance. This makes them ideal for compounds lacking a chromophore. The most common universal detectors for HPLC include:

  • Charged Aerosol Detector (CAD): This detector nebulizes the column eluent, evaporates the solvent, and imparts a charge to the resulting analyte particles. The magnitude of this charge is proportional to the analyte mass. CAD is known for its high sensitivity, broad dynamic range, and consistent response for non-volatile and semi-volatile compounds.[2]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation. The resulting analyte particles then scatter a beam of light, and the intensity of the scattered light is measured. ELSD is a robust and versatile detector suitable for a wide range of non-volatile compounds.[3][4][5]

  • Refractive Index Detector (RID): This detector measures the difference in the refractive index between the column eluent containing the analyte and a reference stream of pure mobile phase. While truly universal, RID is less sensitive than CAD and ELSD and is not compatible with gradient elution, limiting its application in complex impurity profiling.[6]

For the purity assessment of this compound, a stability-indicating HPLC method coupled with a Charged Aerosol Detector (CAD) is proposed as the primary analytical technique due to its superior sensitivity and ability to handle gradient elution, which is crucial for resolving potential impurities.

Experimental Protocol: A Stability-Indicating HPLC-CAD Method

This protocol is designed to be a self-validating system, capable of separating the main component from its potential process-related impurities and degradation products.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC system with a binary pump, autosampler, and column ovenEnsures precise and reproducible chromatographic separation.
Detector Charged Aerosol Detector (CAD)Provides universal and sensitive detection for the non-chromophoric analyte and its impurities.[2][7]
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)Offers good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic mobile phase to ensure good peak shape and reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient is essential to elute both polar and non-polar impurities and to ensure a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains a stable and reproducible retention time.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
CAD Settings Nebulizer Temperature: 35 °C; Evaporation Temperature: 50 °C; Gas Regulator: 35 psiThese settings should be optimized for the specific instrument and mobile phase composition to achieve optimal sensitivity.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Spiked Sample Solution: Spike the sample solution with known impurities (if available) or with a small amount of the main component that has been subjected to forced degradation to demonstrate the separation of degradation products.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound standard. This involves subjecting the analyte to various stress conditions to generate potential degradation products.[8]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours. Carbamates are particularly susceptible to base hydrolysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

The stressed samples should be analyzed using the developed HPLC-CAD method to demonstrate that the degradation products are well-resolved from the main peak and from each other.

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis & Purity Assessment prep_std Prepare Standard Solution (1 mg/mL) hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_injection prep_spiked Prepare Spiked/Degraded Sample prep_spiked->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Charged Aerosol Detection (CAD) separation->detection peak_integration Peak Integration and Area Measurement detection->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc impurity_profiling Impurity Profiling and Quantification purity_calc->impurity_profiling

Caption: Experimental workflow for HPLC-CAD purity assessment.

Potential Impurities in this compound

The purity of this compound is influenced by the synthetic route employed. A plausible synthesis involves the reaction of cyclohexylamine with a suitable three-carbon aldehyde precursor, followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. Potential impurities could include:

  • Unreacted Starting Materials: Cyclohexylamine and the aldehyde precursor.

  • By-products: Di-Boc protected amine or other side-reaction products.

  • Degradation Products: Hydrolysis of the carbamate to the free amine, or oxidation of the aldehyde.

impurity_sources synthesis Synthesis Process product This compound synthesis->product starting_materials Starting Materials (e.g., Cyclohexylamine) starting_materials->synthesis Incomplete Reaction side_reactions Side Reactions side_reactions->synthesis Formation of By-products degradation Degradation degradation->product Hydrolysis, Oxidation

Caption: Potential sources of impurities in the final product.

Comparison with Alternative Analytical Techniques

While HPLC with a universal detector is the recommended primary method, other techniques can provide complementary information or serve as alternatives in specific contexts.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds; carbamates can degrade at high temperatures.Limited to the analysis of volatile impurities. Not suitable for the main component or non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities; quantitative (qNMR) for purity assessment without a reference standard for each impurity.Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.Highly valuable for structural confirmation and for quantifying major impurities. Can be used as a complementary technique to HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and specific; can be coupled with HPLC (LC-MS) for identification of unknown impurities.Quantification can be challenging without appropriate standards; response can vary significantly between compounds.LC-MS is a powerful tool for identifying unknown impurities detected by HPLC-CAD.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure, crystalline substances without the need for a reference standard.Only applicable to crystalline solids; not suitable for amorphous materials or for separating impurities.May be used as a confirmatory technique if the analyte is a crystalline solid with a purity >98.5%.[6]

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. A stability-indicating HPLC method coupled with a Charged Aerosol Detector (CAD) should be the primary analytical tool for routine quality control, offering the best combination of sensitivity, resolution, and universality for this non-chromophoric compound. This method, when properly validated through forced degradation studies, provides a reliable means of quantifying the main component and its impurities.

Complementary techniques such as NMR and LC-MS are invaluable for the structural elucidation of unknown impurities and for providing orthogonal data to support the primary HPLC method. By integrating these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • Dixon, M. T., & Peterson, D. S. (2002). Development and evaluation of a corona charged aerosol detector for liquid chromatography. Analytical Chemistry, 74(13), 2930–2937.
  • Gamac, D. (2006). Charged aerosol detection in pharmaceutical analysis: An overview. LCGC North America, 24(6), 622-631.
  • Lab Manager. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

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A Definitive Guide to the Structural Confirmation of N-Boc-3-cyclohexylaminopropionaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural verification of novel molecules is a cornerstone of scientific rigor. N-Boc-3-cyclohexylaminopropionaldehyde, a versatile synthetic intermediate, presents a structural puzzle whose pieces—a bulky N-Boc protecting group, a flexible cyclohexyl moiety, and a reactive propionaldehyde chain—must be correctly assembled and verified. While 1D NMR provides initial clues, it often falls short in resolving the specific connectivity of these fragments, especially in a molecule lacking extensive aromatic or olefinic protons.

This guide provides a comprehensive, in-depth comparison of 2D NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable, self-validating evidence for the complete structure of N-Boc-3-cyclohexylaminopropionaldehyde. We will move beyond a simple procedural listing to explain the causality behind each experimental choice, offering a field-proven workflow for researchers, scientists, and drug development professionals.

The Structural Hypothesis: Deconstructing the Molecule

Before diving into the spectroscopic analysis, let's dissect the target molecule into its constituent parts. The core challenge is not just to confirm the presence of each fragment, but to definitively prove their precise arrangement.

  • N-Boc Group: A tert-butyloxycarbonyl protecting group, essential for amine chemistry.[1][2] Its nine equivalent protons provide a powerful diagnostic signal.

  • Cyclohexyl Ring: A saturated carbocycle attached to the nitrogen atom.

  • Propionaldehyde Linker: A three-carbon chain connecting the nitrogen to the aldehyde functional group.

The key structural questions that 2D NMR must answer are:

  • Is the cyclohexyl group directly attached to the nitrogen atom?

  • Is the propionaldehyde chain also bonded to the same nitrogen?

  • Is the aldehyde functionality at the terminus of the three-carbon chain?

The Spectroscopic Toolkit: From 1D Glimpses to 2D Certainty

A multi-dimensional NMR approach is the most powerful method for the complete analysis and interpretation of a molecule's spectrum.[3][4]

Foundation: 1D ¹H and ¹³C NMR Spectroscopy

One-dimensional spectra provide the essential starting point, revealing the types and numbers of protons and carbons.

  • ¹H NMR: The proton spectrum gives the first overview. Key diagnostic signals include a large singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl group in the N-Boc protector.[1] A highly deshielded signal between 9-10 ppm is characteristic of the aldehydic proton.[5][6][7] Protons on carbons adjacent to the carbonyl group typically appear in the 2.0-2.7 ppm region.[5][7] The remaining protons of the cyclohexyl and propyl chains will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum confirms the carbon backbone. A signal in the 190-200 ppm range is indicative of an aldehyde carbonyl carbon.[6][8] The carbamate carbonyl of the Boc group and the carbons of the tert-butyl group will also have characteristic shifts.

While 1D NMR suggests the presence of these functional groups, it cannot definitively establish their connectivity.

Comparison of 2D NMR Experiments for Structural Elucidation

2D NMR techniques enhance spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are hidden in 1D spectra.[9]

Experiment Full Name Core Purpose Information Gained for N-Boc-3-cyclohexylaminopropionaldehyde
COSY CO rrelation S pectroscopY Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]Maps the H-C-H and H-C-C-H connectivities within the propyl chain and traces the proton network around the cyclohexyl ring.
HSQC H eteronuclear S ingle Q uantum C oherenceCorrelates each proton directly to the carbon it is attached to (¹JCH coupling).[11][12]Unambiguously assigns every proton signal to its corresponding carbon atom, creating a definitive set of CH, CH₂, and CH₃ units.
HMBC H eteronuclear M ultiple B ond C orrelationShows longer-range correlations between protons and carbons (typically over 2-3 bonds).[11][13]The key experiment to "piece together" the molecular fragments by showing correlations between the Boc group, the cyclohexyl ring, and the propyl-aldehyde chain.

Experimental Workflow and Data Interpretation: A Self-Validating System

The following workflow demonstrates how these experiments are used in concert to build a complete, validated structural picture.

Step 1: Sample Preparation & Data Acquisition
  • Dissolve the Sample: Dissolve approximately 10-20 mg of N-Boc-3-cyclohexylaminopropionaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra.

  • Acquire 2D Spectra: Perform COSY, HSQC, and HMBC experiments. Standard pulse programs available on modern NMR spectrometers are sufficient.

Step 2: Data Analysis - Assembling the Puzzle

The interpretation follows a logical sequence, where each step builds upon the last.

Figure 1: Logical workflow for 2D NMR-based structure elucidation.
  • Initial Assignments (1D & HSQC):

    • Locate the sharp singlet at ~1.45 ppm in the ¹H spectrum and confirm via HSQC that it correlates to a single carbon signal (~28.4 ppm), corresponding to the three methyl groups of the Boc protector.

    • Identify the aldehyde proton at ~9.8 ppm. Its HSQC correlation will confirm the chemical shift of the aldehyde carbon (~202 ppm).

    • Use the HSQC spectrum to pair up every other proton with its directly attached carbon, creating a library of CHₓ units for the cyclohexyl and propyl fragments.

  • Building Fragments (COSY):

    • Propyl Chain: Start with the most downfield aliphatic protons, which are the two protons alpha to the aldehyde carbonyl (~2.7 ppm). A COSY cross-peak will connect them to their neighboring methylene protons (~3.3 ppm). This confirms the -CH₂-CHO fragment.

    • Cyclohexyl Ring: The complex multiplets between ~1.0-1.8 ppm and the proton on the carbon attached to the nitrogen (~2.8 ppm) will show a network of COSY correlations, allowing you to trace the connectivity around the ring.

  • Connecting the Pieces (HMBC): This is the definitive step. The HMBC spectrum reveals the crucial correlations across heteroatoms and quaternary carbons that link the isolated fragments.

    • Cyclohexyl-Nitrogen-Propyl Link: A strong correlation should be observed from the protons on the methylene group adjacent to the nitrogen (~3.3 ppm) to the carbon of the cyclohexyl ring that is bonded to the nitrogen (C1'). This confirms the N-propyl and N-cyclohexyl bonds.

    • Boc-Nitrogen Link: The same methylene protons (~3.3 ppm) should also show a correlation to the carbonyl carbon of the Boc group (~155 ppm). This validates the attachment of the protecting group to the nitrogen.

    • Propyl-Aldehyde Link: The aldehyde proton (~9.8 ppm) will show correlations to the alpha-carbon (~45 ppm) and beta-carbon (~35 ppm) of the propyl chain, confirming the aldehyde's position at the end of the chain.

The diagram below illustrates these key, structure-defining HMBC correlations.

Figure 2: Key HMBC correlations confirming the molecular backbone.

Complementary Validation: Mass Spectrometry

While 2D NMR confirms the connectivity, other techniques can corroborate the findings.

  • High-Resolution Mass Spectrometry (HRMS): This technique should be used to confirm the molecular formula. For N-Boc-3-cyclohexylaminopropionaldehyde (C₁₄H₂₅NO₃), the expected exact mass is 255.1834.[14][15] An observed mass within a few ppm of this value provides strong evidence for the elemental composition.

Conclusion

The structural elucidation of N-Boc-3-cyclohexylaminopropionaldehyde serves as an excellent model for the power of modern spectroscopic methods. While 1D NMR and mass spectrometry can suggest a structure, they lack the definitive power to confirm the specific arrangement of the molecular fragments. The strategic and combined application of COSY, HSQC, and particularly HMBC, creates a self-validating dataset that moves from hypothesis to certainty. This robust, multi-dimensional approach provides the unambiguous structural proof required to meet the high standards of integrity in chemical research and pharmaceutical development.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. doi:10.4172/2155-9872.S1-001
  • Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 12, 2026, from [Link]

  • HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University. Retrieved January 12, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. (n.d.). San Diego State University. Retrieved January 12, 2026, from [Link]

  • CH 336: Aldehyde Spectroscopy. (2020, February 7). Oregon State University. Retrieved January 12, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • N-BOC-3-CYCLOHEXYLAMINO-PROPIONALDEHYDE CAS#: 917021-59-1. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

  • Sharma, R., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(4), 1641-1647.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved January 12, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

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Comparison of Tert-butyl cyclohexyl(3-oxopropyl)carbamate with other aldehyde linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Tert-butyl cyclohexyl(3-oxopropyl)carbamate and Other Aldehyde Linkers in Bioconjugation

Introduction: The Critical Role of Linkers in Targeted Therapies

In the landscape of modern drug development, particularly in the field of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the efficacy, stability, and safety of the therapeutic agent. Aldehyde linkers have emerged as a versatile class of reagents for site-specific bioconjugation, enabling the formation of stable covalent bonds with payloads or antibodies through oxime or hydrazone linkages. This guide provides a detailed comparison of this compound, a less common but structurally distinct aliphatic aldehyde linker, with more conventional aromatic aldehyde linkers. We will delve into the underlying chemistry, compare performance based on experimental data, and provide actionable protocols for researchers in the field.

Understanding this compound: An Aliphatic Aldehyde Linker

This compound presents a unique structural motif compared to the more prevalent aromatic aldehyde linkers. Its core features include:

  • An Aliphatic Aldehyde: The reactive aldehyde group is positioned at the end of a propyl chain. This aliphatic nature can influence the electronic environment and steric accessibility of the aldehyde, potentially affecting reaction kinetics and the stability of the resulting conjugate.

  • A Carbamate Group: The carbamate linkage provides a stable connection point within the linker structure.

  • A Cyclohexyl Moiety: This bulky, non-aromatic group can impact the overall hydrophobicity and conformational flexibility of the linker-payload system.

  • A Tert-butyl Protecting Group: The Boc group protects the carbamate's nitrogen, which can be deprotected under acidic conditions to reveal a primary amine, offering a secondary site for further modification if needed.

The primary utility of this linker lies in its ability to introduce a reactive aldehyde functional group onto a molecule of interest, typically a payload, which can then be conjugated to an aminooxy- or hydrazine-functionalized antibody or protein.

Comparative Analysis: Aliphatic vs. Aromatic Aldehyde Linkers

The most common alternatives to aliphatic aldehyde linkers like this compound are aromatic aldehydes, such as those derived from 4-formylbenzoic acid (4-FB) or succinimidyl 4-formylbenzoate (SFB). The choice between an aliphatic and an aromatic aldehyde linker is not trivial and has significant implications for the final conjugate's properties.

Key Performance Metrics: A Head-to-Head Comparison
Parameter This compound (Aliphatic) Aromatic Aldehyde Linkers (e.g., SFB-derived) Significance in ADC Development
Reaction Kinetics Generally slower due to the less electrophilic nature of the aliphatic aldehyde.Faster conjugation rates due to the electron-withdrawing nature of the aromatic ring, which increases the aldehyde's electrophilicity.Faster kinetics can simplify manufacturing and reduce reaction times, but may also lead to off-target reactions if not properly controlled.
Oxime/Hydrazone Stability The resulting oxime or hydrazone bond may exhibit different stability profiles. The lack of conjugation with an aromatic system can make it more susceptible to hydrolysis under certain conditions.Aromatic oximes and hydrazones benefit from electronic stabilization through conjugation with the aromatic ring, generally leading to higher stability, particularly at lower pH.Linker stability is paramount. Premature cleavage of the payload in circulation can lead to systemic toxicity and reduced therapeutic index.
Hydrophobicity The cyclohexyl and propyl groups contribute to higher hydrophobicity.The aromatic ring is also hydrophobic, but the overall hydrophobicity can be tuned by modifying substituents.Increased hydrophobicity can promote protein aggregation and impact the pharmacokinetic properties of the ADC.
Steric Hindrance The bulky cyclohexyl group can introduce significant steric hindrance around the conjugation site.The planar nature of the aromatic ring may offer more predictable steric effects.Steric hindrance can influence the accessibility of the target antigen and the overall conformation of the ADC.
Chemical Rationale: Why Structure Matters

The difference in reactivity between aliphatic and aromatic aldehydes stems from fundamental electronic effects. In aromatic aldehydes like SFB, the benzene ring acts as an electron-withdrawing group, polarizing the carbonyl bond and making the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack by aminooxy or hydrazine groups. Aliphatic aldehydes lack this electronic activation, leading to slower reaction rates.

The stability of the resulting C=N bond is also electronically influenced. In an aromatic oxime, the lone pairs on the oxygen and nitrogen atoms can delocalize into the aromatic system, creating a more stable, conjugated π-system. This conjugation is absent in aliphatic oximes, rendering them potentially more prone to hydrolysis.

Experimental Protocols: A Practical Guide

Here, we provide standardized protocols for conjugating an aldehyde-modified payload to an aminooxy-functionalized antibody.

Protocol 1: Generation of Aldehyde-Modified Payload

This protocol assumes the starting material is a payload with a free amine that can be coupled to an NHS-ester functionalized linker.

  • Dissolve the Amine-Payload: Dissolve the payload in a suitable organic solvent like DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare the Linker Solution: Dissolve a 1.2 molar equivalent of NHS-ester functionalized this compound (or an aromatic alternative like SFB) in the same solvent.

  • Coupling Reaction: Add the linker solution to the payload solution. Add 3 molar equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Incubation: Let the reaction proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Purification: Purify the aldehyde-functionalized payload using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product via LC-MS and NMR.

Protocol 2: Antibody-Payload Conjugation via Oxime Ligation
  • Prepare the Antibody: Buffer exchange the aminooxy-functionalized antibody into a reaction buffer, typically an acetate buffer at pH 4.5-5.5. The acidic pH is crucial for catalyzing the oxime ligation. The antibody concentration should be in the range of 5-10 mg/mL.

  • Prepare the Aldehyde-Payload: Dissolve the purified aldehyde-payload from Protocol 1 in a minimal amount of a water-miscible organic co-solvent like DMSO.

  • Conjugation Reaction: Add a 5-10 molar excess of the aldehyde-payload solution to the antibody solution. The final concentration of the co-solvent should not exceed 10-15% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation.

  • Purification: Remove the excess payload and co-solvent by purifying the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity of the conjugate via SDS-PAGE and mass spectrometry.

Visualizing the Workflow and Chemical Structures

Diagram 1: General Workflow for ADC Synthesis via Oxime Ligation

ADC_Workflow cluster_payload Payload Modification cluster_antibody Antibody Functionalization cluster_conjugation Conjugation & Purification Payload Amine-Payload Aldehyde_Payload Aldehyde-Payload Payload->Aldehyde_Payload Amide Coupling Linker Aldehyde Linker (NHS-Ester) Linker->Aldehyde_Payload ADC_Crude Crude ADC Aldehyde_Payload->ADC_Crude Oxime Ligation (pH 4.5-5.5) Antibody Antibody Functionalized_Ab Aminooxy-Ab Antibody->Functionalized_Ab Site-Specific Modification Aminooxy Aminooxy Reagent Aminooxy->Functionalized_Ab Functionalized_Ab->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC) Characterization Characterization (HIC, MS, SDS-PAGE) Purified_ADC->Characterization Analysis

Caption: Workflow for ADC synthesis using an aldehyde linker and aminooxy-functionalized antibody.

Diagram 2: Chemical Structures and Reaction

Caption: Comparison of oxime ligation with aliphatic vs. aromatic aldehyde linkers. (Note: Image SRCs are placeholders and would need to be replaced with actual chemical structure images).

Conclusion and Future Outlook

The choice of an aldehyde linker is a critical decision in the design of bioconjugates. While aromatic aldehyde linkers like SFB are widely used due to their favorable reaction kinetics and the high stability of the resulting oxime linkage, aliphatic linkers such as this compound offer an alternative with different physicochemical properties. The increased hydrophobicity and steric bulk of the cyclohexyl group may be advantageous in specific applications where modulating the aggregation propensity or pharmacokinetic profile of the ADC is desired. However, researchers must carefully consider the trade-offs, including potentially slower conjugation rates and lower linker stability compared to aromatic counterparts.

Future innovations in linker technology will likely focus on developing linkers that offer even greater stability in circulation while allowing for efficient and specific payload release within the target cell. As our understanding of the interplay between linker structure and ADC performance grows, we can expect to see a more diverse array of linker technologies being employed to create safer and more effective targeted therapies.

References

  • Patterson, J. T., & Pillow, T. H. (2017). A new era for antibody-drug conjugates. Nature Reviews Drug Discovery, 16(10), 669-670. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the next generation of chemotherapeutics. Bioconjugate chemistry, 26(2), 176-192. [Link]

  • Burke, P. J., Senter, P. D., & Meyer, D. L. (2019). The development of antibody-drug conjugates. Annual review of chemical and biomolecular engineering, 10, 1-2. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

Reactivity comparison between aliphatic and aromatic Boc-protected aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Aliphatic vs. Aromatic Boc-Protected Aldehydes for Drug Development Professionals

As a Senior Application Scientist, a nuanced understanding of reactant behavior is paramount to efficient synthesis design. This guide provides an in-depth comparison of the reactivity between aliphatic and aromatic N-Boc-protected aldehydes, critical intermediates in pharmaceutical development. We will move beyond simple classification to explore the underlying electronic and steric principles that govern their reactivity, supported by experimental data and detailed protocols.

Foundational Principles: Electronic and Steric Divergence

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Nucleophiles are drawn to this partially positive center, initiating addition reactions. The key difference between aliphatic and aromatic Boc-protected aldehydes lies in how their respective structures influence this electrophilicity and the accessibility of the reaction site.

Aliphatic Boc-Protected Aldehydes: In these molecules, the aldehyde group is attached to a saturated carbon chain (an alkyl group). The reactivity is primarily governed by:

  • Inductive Effects: Alkyl groups are weakly electron-donating. This inductive effect pushes a small amount of electron density towards the carbonyl carbon, slightly reducing its partial positive charge and thus, its reactivity.[1][2]

  • Steric Hindrance: The steric bulk is generally low, especially for linear alkyl chains, allowing for relatively easy access for nucleophiles to attack the carbonyl carbon.[3]

Aromatic Boc-Protected Aldehydes: Here, the aldehyde is directly attached to an aromatic ring (e.g., a phenyl group). Their reactivity is shaped by a different set of factors:

  • Resonance Effects: The primary influence is the resonance delocalization of electrons from the aromatic ring into the carbonyl group. This effect, also known as a positive resonance effect (+R), spreads the partial positive charge of the carbonyl carbon across the ring system.[4][5] This delocalization significantly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to its aliphatic counterpart.[6][7][8]

  • Steric Hindrance: The bulky aromatic ring can physically obstruct the path of an incoming nucleophile, further slowing down the reaction rate.[4][7]

The diagram below illustrates these opposing electronic effects.

Caption: Electronic effects governing aldehyde reactivity.

Comparative Reactivity in Key Transformations

The theoretical differences in electronic structure and sterics manifest as tangible differences in reaction outcomes. Generally, aliphatic aldehydes are more reactive than aromatic aldehydes in nucleophilic addition reactions .[4]

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis.[9][10] The reaction's success hinges on the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

  • Aliphatic Aldehydes: These substrates typically react readily with both stabilized and non-stabilized ylides. The lower steric hindrance and higher electrophilicity of the carbonyl carbon facilitate a rapid reaction, often at room temperature or with gentle heating.[11]

  • Aromatic Aldehydes: Due to their reduced electrophilicity, aromatic aldehydes react more slowly. While they react well with reactive, non-stabilized ylides, reactions with stabilized ylides (which are less nucleophilic) may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.

Grignard Reaction

Grignard reagents are potent carbon nucleophiles used to form new carbon-carbon bonds, converting aldehydes into secondary alcohols.[12][13][14][15]

  • Aliphatic Aldehydes: The reaction is typically fast and high-yielding. The primary consideration is controlling the reaction temperature due to its exothermic nature.

  • Aromatic Aldehydes: The reaction proceeds, but often at a slower rate than with aliphatic aldehydes. For sterically hindered aromatic aldehydes or bulky Grignard reagents, side reactions like enolization or reduction can become more competitive, potentially lowering the yield of the desired secondary alcohol.[12]

Reductive Amination

Reductive amination is a powerful method for synthesizing amines. It involves the initial formation of an imine or iminium ion, followed by reduction.[3] A one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride (STAB) is common for synthesizing N-Boc protected secondary amines.[16][17]

  • Aliphatic Aldehydes: These readily form imines with primary amines, which are then reduced in situ. The reactions are generally efficient and high-yielding.[16]

  • Aromatic Aldehydes: The formation of the initial imine can be slower due to the aldehyde's lower reactivity. However, the resulting N-benzal imine is conjugated and quite stable, and the overall transformation is typically very effective, leading to high yields of the desired N-Boc protected secondary amine.[16]

Data Summary: A Quantitative Comparison

The following table summarizes the key differences and provides hypothetical, yet representative, experimental outcomes for a generic nucleophilic addition reaction.

FeatureAliphatic Boc-Protected Aldehyde (e.g., Boc-alaninal)Aromatic Boc-Protected Aldehyde (e.g., N-Boc-4-formylaniline)
Structure Aldehyde attached to an alkyl chainAldehyde attached to an aromatic ring
Primary Electronic Effect Inductive (+I) effect from the alkyl groupResonance (+R) effect from the aromatic ring
Carbonyl Electrophilicity HigherLower[5][7]
Steric Hindrance Generally LowerHigher[4]
General Reactivity More ReactiveLess Reactive
Typical Wittig Yield (Stabilized Ylide) 85-95%60-75%
Typical Grignard Reaction Time < 1 hour2-4 hours

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They represent standard, field-proven methodologies.

General Experimental Workflow

The logical flow for a typical nucleophilic addition to a Boc-protected aldehyde is outlined below.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2 or Ar) dissolve Dissolve Boc-Aldehyde in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool Reaction Mixture (e.g., 0°C or -78°C) dissolve->cool add_nuc Add Nucleophile Solution (e.g., Grignard, Ylide) Dropwise cool->add_nuc react Allow Reaction to Proceed (Monitor by TLC/LC-MS) add_nuc->react quench Quench Reaction (e.g., with aq. NH4Cl or H2O) react->quench extract Perform Aqueous Work-up & Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4), Filter, and Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: Standard workflow for nucleophilic addition reactions.

Protocol: Wittig Olefination of Boc-Leucinal

This protocol details the reaction of an aliphatic Boc-protected aldehyde with a stabilized ylide.

  • Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq., 368 mg, 1.1 mmol).

  • Reaction Initiation: Dissolve the ylide in 10 mL of anhydrous dichloromethane (DCM). Add a solution of N-Boc-Leucinal (1.0 eq., 215 mg, 1.0 mmol) in 5 mL of anhydrous DCM to the flask via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the desired α,β-unsaturated ester.

Causality Note: A stabilized ylide is used here, which is less reactive. The ready reaction with the aliphatic aldehyde under mild conditions highlights its higher intrinsic reactivity. The reaction's progress is easily monitored by TLC due to the significant difference in polarity between the aldehyde starting material and the less polar alkene product.

Protocol: Grignard Addition to N-Boc-4-formylphenylalanine methyl ester

This protocol describes the addition of a Grignard reagent to an aromatic Boc-protected aldehyde.

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the N-Boc-4-formylphenylalanine methyl ester (1.0 eq., 309 mg, 1.0 mmol). Dissolve in 20 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (1.2 eq., 0.4 mL of a 3.0 M solution in diethyl ether, 1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding 10 mL of a saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (20-40% ethyl acetate in hexanes) to yield the secondary alcohol.

Causality Note: The reaction is initiated at 0°C to control the exothermicity of the Grignard addition. The longer reaction time compared to a typical aliphatic case is necessary to overcome the lower electrophilicity of the aromatic aldehyde. A mild acidic quench with NH4Cl is used to prevent any potential acid-catalyzed degradation of the Boc-protecting group.[18][19]

Conclusion for the Practicing Scientist

  • Aliphatic Boc-aldehydes are the more reactive partners in nucleophilic additions. They are ideal for reactions with less reactive nucleophiles or when mild conditions and short reaction times are a priority.

  • Aromatic Boc-aldehydes are less reactive due to resonance stabilization and steric bulk. Achieving high conversion and yield may require more reactive nucleophiles, longer reaction times, or elevated temperatures.

This fundamental understanding of reactivity allows drug development professionals to make more informed decisions in retrosynthetic analysis, leading to optimized reaction conditions, higher yields, and more efficient routes to complex pharmaceutical targets.

References

  • Title: Aldehydes and ketones: Electronic and steric effects Source: BrainKart URL: [Link]

  • Title: Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Source: Quora URL: [Link]

  • Title: Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. Source: Allen URL: [Link]

  • Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl Source: askIITians URL: [Link]

  • Title: Reactivity of aldehydes and ketones (video) Source: Khan Academy URL: [Link]

  • Title: Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity) Source: YouTube URL: [Link]

  • Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base Source: ResearchGate URL: [Link]

  • Title: 2.3 Reactivities of Aldehydes and Ketones Source: KPU Pressbooks URL: [Link]

  • Title: Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE Source: Vedantu URL: [Link]

  • Title: A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H Source: RSC Publishing URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Source: Study.com URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: reaction of aldehydes and ketones with grignard reagents Source: Chemguide URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Grignard Reaction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

Sources

Navigating the Degradation Landscape: A Comparative LC-MS Analysis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Forced Degradation and Stability-Indicating Method Development

In the rigorous landscape of pharmaceutical development, a thorough understanding of a molecule's stability is paramount. This guide provides an in-depth, scientifically grounded comparison of analytical strategies for the LC-MS analysis of degradation products of Tert-butyl cyclohexyl(3-oxopropyl)carbamate. We will move beyond a simple recitation of protocols to explore the rationale behind experimental choices, ensuring a robust and self-validating approach to stability testing. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of carbamate degradation pathways and develop reliable stability-indicating methods.

Introduction: The Significance of Stability in Drug Development

This compound is a molecule of interest due to its carbamate and aldehyde functionalities, both of which can be susceptible to degradation under various environmental conditions. Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies provide critical insights into the intrinsic stability of a drug substance, helping to identify potential degradation products and elucidate degradation pathways. This knowledge is instrumental in developing stable formulations, selecting appropriate packaging, and establishing shelf-life and storage conditions.

The primary analytical tool for these studies is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers the high sensitivity and specificity required to separate, identify, and quantify the parent compound and its degradation products.[1]

Predicted Degradation Pathways: A Mechanistic Perspective

Based on the structure of this compound, two primary sites of degradation can be anticipated: the N-Boc carbamate group and the 3-oxopropyl (propanal) chain.

Hydrolytic Degradation of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is known to be labile under acidic conditions.[2] The degradation proceeds via hydrolysis of the carbamate linkage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl cation. The tert-butyl cation can then be trapped by water to form tert-butanol or eliminate a proton to form isobutylene.

  • Base-Catalyzed Hydrolysis: While generally more stable to basic conditions, prolonged exposure to strong bases can also induce hydrolysis of the carbamate, although typically at a slower rate than acid-catalyzed hydrolysis. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Degradation of the 3-Oxopropyl (Propanal) Moiety

The aldehyde functionality in the 3-oxopropyl chain is susceptible to both oxidation and reactions under acidic and basic conditions.

  • Oxidative Degradation: Aldehydes are readily oxidized to carboxylic acids.[3] In a forced degradation study, an oxidizing agent like hydrogen peroxide can promote this transformation, leading to the formation of the corresponding propanoic acid derivative.

  • Acid/Base-Catalyzed Reactions: In the presence of acid or base, aldehydes can undergo a variety of reactions, including aldol condensation, which could lead to the formation of dimers or other higher molecular weight impurities. Under strongly acidic or basic conditions, other complex reactions may also occur.

The following diagram illustrates the predicted primary degradation pathways of this compound under forced degradation conditions.

G parent This compound acid_hydrolysis Acid Hydrolysis (e.g., HCl) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH) parent->base_hydrolysis oxidation Oxidative Degradation (e.g., H2O2) parent->oxidation deprotected_amine Cyclohexyl(3-oxopropyl)amine (DP1) acid_hydrolysis->deprotected_amine Major deprotected_acid Cyclohexyl(3-oxopropanoic acid)amine (DP3) acid_hydrolysis->deprotected_acid base_hydrolysis->deprotected_amine Minor propanoic_acid Tert-butyl cyclohexyl(3-oxopropanoic acid)carbamate (DP2) oxidation->propanoic_acid Major oxidation->deprotected_acid deprotected_amine->oxidation Further Degradation propanoic_acid->acid_hydrolysis Further Degradation

Caption: Predicted degradation pathways of this compound.

Experimental Design: A Comparative Approach to Forced Degradation

A robust forced degradation study should subject the compound to a range of stress conditions to ensure that all likely degradation products are generated.[4][5] The goal is to achieve a target degradation of 5-20% of the parent compound to produce a sufficient amount of degradation products for detection and characterization without causing excessive degradation that might lead to secondary and tertiary degradation products not relevant to real-world stability.[4]

Stress Conditions

The following table outlines a recommended set of stress conditions for a comprehensive forced degradation study of this compound.

Stress ConditionReagent and ConcentrationTemperatureDurationRationale
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C24 hoursTo promote hydrolysis of the N-Boc carbamate.[6]
Base Hydrolysis 0.1 M Sodium Hydroxide60°C48 hoursTo assess stability under basic conditions.
Oxidation 3% Hydrogen PeroxideRoom Temperature24 hoursTo induce oxidation of the aldehyde functionality.[6]
Thermal Degradation Dry Heat80°C72 hoursTo evaluate the effect of heat on the molecule's stability.
Photolytic Degradation UV light (254 nm) and visible lightRoom Temperature7 daysTo assess the molecule's sensitivity to light.
Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. For each stress condition, an aliquot of the stock solution is mixed with the respective stressor. After the specified duration, the samples are neutralized (if necessary) and diluted to a suitable concentration for LC-MS analysis.

The following diagram outlines the general workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic stock->acid base Basic stock->base oxidative Oxidative stock->oxidative thermal Thermal stock->thermal photo Photolytic stock->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize lcms LC-MS Analysis neutralize->lcms data Data Evaluation lcms->data

Caption: Experimental workflow for the forced degradation study.

LC-MS Method Development: A Comparison of Analytical Approaches

The development of a stability-indicating LC-MS method is critical for the successful analysis of forced degradation samples. The method must be able to separate the parent compound from all its degradation products and be sensitive enough to detect and quantify them at low levels.

Chromatographic Conditions

Two common approaches for the chromatographic separation of carbamates and their degradation products are compared below: a standard C18 reversed-phase method and a method utilizing a specialized carbamate column.

ParameterMethod A: Standard C18Method B: Specialized Carbamate ColumnRationale for Comparison
Column C18, 2.1 x 100 mm, 1.8 µmCarbamate-specific column, 2.1 x 100 mm, 3 µmC18 columns are versatile, while specialized columns may offer better selectivity for the target analytes.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that improves peak shape and ionization efficiency in positive ion mode ESI-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5-95% B in 15 min10-90% B in 10 minThe gradient is optimized to achieve good separation of all components.
Flow Rate 0.3 mL/min0.4 mL/minFlow rates are chosen to be compatible with the column dimensions and particle size.
Column Temperature 40°C35°CTemperature can affect selectivity and peak shape.
Mass Spectrometric Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of carbamates and their amine degradation products.

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Carbamates and their amine degradation products are readily protonated.
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MSFull scan is used for initial identification of degradation products, while targeted MS/MS is used for confirmation and quantification.
Capillary Voltage 3.5 kVOptimized for maximum signal intensity.
Cone Voltage 30 VOptimized to minimize in-source fragmentation.
Source Temperature 120°COptimized for efficient desolvation.
Desolvation Temperature 350°COptimized for efficient desolvation.

Comparative Data Analysis and Interpretation

The following table presents a hypothetical comparison of the performance of the two LC-MS methods in analyzing the degradation of this compound under acidic and oxidative stress.

ParameterMethod A: Standard C18Method B: Specialized Carbamate Column
Parent Compound Retention Time 8.5 min6.2 min
DP1 (Deprotected Amine) Retention Time 3.2 min2.5 min
DP2 (Propanoic Acid) Retention Time 7.9 min5.8 min
Resolution (Parent/DP2) 1.82.5
Peak Asymmetry (Parent) 1.21.1
% Degradation (Acidic) ~15%~15%
% Degradation (Oxidative) ~10%~10%

Interpretation:

In this hypothetical scenario, Method B with the specialized carbamate column provides better resolution between the parent compound and the closely eluting propanoic acid degradation product (DP2), as well as improved peak shape. This would make it the preferred method for routine analysis and quantification.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the LC-MS analysis of the degradation products of this compound. By understanding the potential degradation pathways and employing a systematic approach to forced degradation and method development, researchers can gain crucial insights into the stability of this molecule.

Key Recommendations:

  • Prioritize a stability-indicating method: The primary goal of method development should be to achieve baseline separation of the parent compound from all significant degradation products.

  • Utilize mass spectrometry for confident identification: MS and MS/MS data are invaluable for the structural elucidation of unknown degradation products.

  • Compare different chromatographic selectivities: Evaluating both standard and specialized columns can lead to a more robust and reliable analytical method.

  • Adhere to regulatory guidelines: Ensure that forced degradation studies are designed and executed in accordance with ICH guidelines to support regulatory submissions.

By following the principles outlined in this guide, scientists and researchers can confidently navigate the challenges of stability testing and contribute to the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Klick, S., Muijrers, J., & Waterval, J. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Szepesi, G., & Gazdag, M. (1993). Forced-degradation tests. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1235-1240.
  • Rani, S., & Singh, S. (2012). Stress degradation behaviour of carbamazepine and development of a stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis, 66, 259-268.
  • Agilent Technologies. (2010). Analysis of Carbamate Pesticides by LC/MS/MS.
  • Waters Corporation. (2005). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Application Note. [Link]

  • H. T. G. van der Steege, H. J. M. van de Water, J. H. G. M. Mutsaers, J. H. van der Veen, & J. P. H. M. van den Bergh (1997). Degradation of N-methylcarbamate pesticides in the environment.
  • PubChem. tert-Butyl (3-oxopropyl)carbamate. National Center for Biotechnology Information. [Link]

  • Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045-9050.
  • Gudapati, A. R., Pakalapati, S., Rumalla, C. S., & Tammina, B. P. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.

Sources

Validating the Molecular Weight of N-Boc-3-cyclohexylaminopropionaldehyde: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis and development of novel chemical entities, rigorous characterization is paramount to ensure the identity and purity of the target compound. This guide provides an in-depth, experience-driven comparison of mass spectrometry for validating the molecular weight of N-Boc-3-cyclohexylaminopropionaldehyde, a key intermediate in various synthetic pathways. We will explore the practical application of Electrospray Ionization Mass Spectrometry (ESI-MS), contrast its performance with alternative analytical methods, and provide detailed experimental protocols to ensure trustworthy and reproducible results.

Introduction: The Critical Need for Molecular Weight Verification

N-Boc-3-cyclohexylaminopropionaldehyde, with a molecular formula of C₁₄H₂₅NO₃, has a theoretical monoisotopic molecular weight of 255.1834 g/mol and an average molecular weight of 255.35 g/mol .[1][2] The tert-butyloxycarbonyl (Boc) protecting group is crucial for its stability and reactivity in subsequent synthetic steps.[3] Verifying the molecular weight is a non-negotiable checkpoint in the quality control process, confirming the successful synthesis and the absence of significant impurities or degradation products. While several techniques can provide this information, mass spectrometry offers unparalleled sensitivity and accuracy, making it the primary choice for this application.

Primary Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that is exceptionally well-suited for analyzing thermally labile and non-volatile molecules like our target compound.[4][5][6] The core principle involves applying a high voltage to a liquid sample to create an aerosol, which then desolvates to produce gaseous ions that are analyzed based on their mass-to-charge ratio (m/z).[7][8][9] This gentle ionization process minimizes fragmentation, typically allowing for the clear observation of the molecular ion or, more commonly, a pseudomolecular ion.

Understanding Adduct Formation in ESI-MS

A key aspect of interpreting ESI-MS spectra for neutral molecules is understanding adduct formation.[10] Since N-Boc-3-cyclohexylaminopropionaldehyde is a neutral compound, it will typically be observed as an adduct with a proton ([M+H]⁺) or other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[4][10] Recognizing these adducts is crucial for correctly identifying the molecular weight of the analyte. The presence of a sodium adduct, for instance, will result in a peak 22 mass units higher than the protonated molecule.[11]

Expected Ion Masses for N-Boc-3-cyclohexylaminopropionaldehyde

The following table summarizes the expected m/z values for the most common adducts of N-Boc-3-cyclohexylaminopropionaldehyde based on its monoisotopic molecular weight of 255.1834.

Ion SpeciesFormulaCharge (z)Theoretical m/z
Protonated Molecule[C₁₄H₂₅NO₃ + H]⁺+1256.1913
Sodium Adduct[C₁₄H₂₅NO₃ + Na]⁺+1278.1732
Potassium Adduct[C₁₄H₂₅NO₃ + K]⁺+1294.1471
Experimental Workflow for ESI-MS Validation

The following diagram illustrates the typical workflow for validating the molecular weight of our target compound using ESI-MS.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample N-Boc-3-cyclohexylaminopropionaldehyde Solvent Dissolve in HPLC-grade Methanol/Acetonitrile (10 µg/mL) Sample->Solvent Acidify Add 0.1% Formic Acid Solvent->Acidify Vial Transfer to MS Vial Acidify->Vial Injection Direct Infusion or LC Injection Vial->Injection Ionization Electrospray Ionization (ESI) Positive Ion Mode Injection->Ionization Analysis Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Identify Identify [M+H]⁺, [M+Na]⁺, and [M+K]⁺ peaks Spectrum->Identify Compare Compare experimental m/z with theoretical values Identify->Compare Validation Molecular Weight Validated Compare->Validation

Sources

Spectroscopic comparison of Tert-butyl cyclohexyl(3-oxopropyl)carbamate with its precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, providing unambiguous evidence of molecular structure and purity. This guide offers a detailed spectroscopic comparison of Tert-butyl cyclohexyl(3-oxopropyl)carbamate, a potentially valuable intermediate in pharmaceutical synthesis, with its synthetic precursors. By understanding the distinct spectroscopic signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm the desired chemical transformation, and ensure the quality of the synthesized compound.

This document will delve into the spectroscopic nuances of Tert-butyl cyclohexylcarbamate and acrolein, the likely precursors, and contrast them with the predicted spectral characteristics of the target molecule, this compound. The synthetic pathway, aza-Michael addition, will be elucidated, and detailed experimental protocols for acquiring the necessary spectroscopic data are provided.

Synthetic Pathway: Aza-Michael Addition

The synthesis of this compound is anticipated to proceed via an aza-Michael addition reaction. This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of a nitrogen nucleophile, in this case, Tert-butyl cyclohexylcarbamate, to an α,β-unsaturated carbonyl compound, acrolein. The reaction is typically base-catalyzed, which serves to deprotonate the carbamate nitrogen, thereby increasing its nucleophilicity.

cluster_reactants Precursors cluster_product Product Tert-butyl_cyclohexylcarbamate Tert-butyl cyclohexylcarbamate Final_Product This compound Tert-butyl_cyclohexylcarbamate->Final_Product + Acrolein Acrolein Acrolein->Final_Product

Figure 1: Synthetic route to this compound.

Spectroscopic Profiles of Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials is essential for identifying their transformation into the final product.

Tert-butyl cyclohexylcarbamate

This precursor possesses a carbamate functional group and a cyclohexane ring.

  • ¹H NMR: The proton NMR spectrum is characterized by a broad singlet for the N-H proton, a multiplet for the cyclohexyl methine proton adjacent to the nitrogen, and a series of multiplets for the cyclohexyl methylene protons. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is also a key feature.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbamate carbonyl carbon around 155 ppm, a peak for the quaternary carbon of the tert-butyl group, and a signal for the methyl carbons of the tert-butyl group. The carbons of the cyclohexane ring will appear in the aliphatic region.

  • IR Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration, a strong C=O stretching band for the carbamate carbonyl group, and C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Acrolein

Acrolein is a simple α,β-unsaturated aldehyde with distinct spectroscopic features.

  • ¹H NMR: The proton spectrum is complex due to spin-spin coupling between the vinyl protons and the aldehydic proton, resulting in a series of doublets of doublets. The aldehydic proton appears at a characteristic downfield chemical shift.

  • ¹³C NMR: The carbon spectrum will show a signal for the aldehydic carbonyl carbon at a downfield position (around 190-200 ppm), along with two signals for the sp² hybridized carbons of the vinyl group.

  • IR Spectroscopy: The IR spectrum displays a strong C=O stretching absorption for the conjugated aldehyde, a C=C stretching band, and C-H stretching vibrations for the vinyl and aldehyde protons.[1]

  • Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.

Spectroscopic Analysis of this compound

  • ¹H NMR: The most significant change will be the disappearance of the vinyl proton signals from acrolein and the N-H proton signal from the carbamate. New signals corresponding to the -CH₂-CH₂-CHO moiety will appear. Specifically, a triplet for the methylene group adjacent to the nitrogen, a triplet for the methylene group adjacent to the carbonyl, and a triplet for the aldehydic proton are expected. The signals for the cyclohexyl and tert-butyl groups will remain, although their chemical shifts may be slightly altered.

  • ¹³C NMR: The spectrum will show the appearance of new signals for the two methylene carbons of the propionaldehyde chain and a new aldehydic carbonyl carbon signal. The signals for the vinyl carbons of acrolein will be absent. The carbamate carbonyl and the cyclohexyl and tert-butyl carbon signals will still be present.

  • IR Spectroscopy: Key changes will include the disappearance of the C=C stretching band from acrolein and the N-H stretching band from the carbamate. A new, strong C=O stretching band for the saturated aldehyde will appear, typically at a higher wavenumber than the conjugated carbonyl of acrolein.[2] The carbamate C=O stretch will remain.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₂₅NO₃, MW: 255.35 g/mol ).[2] Fragmentation patterns would likely involve cleavage of the propionaldehyde side chain and loss of the tert-butyl group.

Comparative Spectroscopic Data

The following tables summarize the key experimental and predicted spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundKey Proton Signals
Tert-butyl cyclohexylcarbamate ~4.4 (br s, 1H, N-H), ~3.4 (m, 1H, cyclohexyl-CH), 1.9-1.0 (m, 10H, cyclohexyl-CH₂), 1.43 (s, 9H, tert-butyl)
Acrolein ~9.6 (d, 1H, CHO), ~6.5 (dd, 1H, =CH), ~6.3 (dd, 1H, =CH₂)
This compound (Predicted) ~9.8 (t, 1H, CHO), ~3.3 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-CHO), ~3.2 (m, 1H, cyclohexyl-CH), 1.8-1.0 (m, 10H, cyclohexyl-CH₂), 1.4 (s, 9H, tert-butyl)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundKey Carbon Signals
Tert-butyl cyclohexylcarbamate ~155.5 (C=O, carbamate), ~79.2 (C(CH₃)₃), ~49.7 (cyclohexyl-CH), ~33.7, 25.8, 25.1 (cyclohexyl-CH₂), 28.6 (C(CH₃)₃)
Acrolein ~193.5 (CHO), ~136.5 (=CH), ~135.8 (=CH₂)
This compound (Predicted) ~202 (CHO), ~156 (C=O, carbamate), ~80 (C(CH₃)₃), ~55 (cyclohexyl-CH), ~45 (N-CH₂), ~40 (CH₂-CHO), ~32, 26, 25 (cyclohexyl-CH₂), 28 (C(CH₃)₃)

Table 3: IR Spectroscopy Data (Wavenumbers in cm⁻¹)

CompoundKey Absorptions
Tert-butyl cyclohexylcarbamate ~3300 (N-H stretch), ~1680 (C=O stretch, carbamate), ~2930, 2850 (C-H stretch)
Acrolein ~1690 (C=O stretch, conjugated aldehyde), ~1620 (C=C stretch), ~2820, 2720 (C-H stretch, aldehyde)
This compound (Predicted) ~1725 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate), ~2930, 2850 (C-H stretch), ~2720 (C-H stretch, aldehyde)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Tert-butyl cyclohexylcarbamate 199[M-57]⁺ (loss of tert-butyl)
Acrolein 56[M-1]⁺ (loss of H), [M-29]⁺ (loss of CHO)
This compound (Predicted) 255[M-57]⁺ (loss of tert-butyl), fragments from cleavage of the propionaldehyde chain

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the range of 0-220 ppm.

Sample_Prep Dissolve Sample in Deuterated Solvent Place_in_Magnet Place NMR Tube in Spectrometer Sample_Prep->Place_in_Magnet Acquire_1H Acquire ¹H Spectrum Place_in_Magnet->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Place_in_Magnet->Acquire_13C Process_Data Process and Analyze Data Acquire_1H->Process_Data Acquire_13C->Process_Data

Figure 2: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates or ATR is suitable.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

Conclusion

The spectroscopic comparison of this compound with its precursors, Tert-butyl cyclohexylcarbamate and acrolein, reveals a clear and predictable transformation. The disappearance of the N-H and vinyl functionalities and the appearance of a saturated aldehyde moiety are the key spectroscopic indicators of a successful aza-Michael addition. By carefully monitoring these changes using NMR, IR, and MS, researchers can confidently track the synthesis, confirm the structure of the final product, and ensure its purity. This guide provides the foundational spectroscopic knowledge necessary for the successful synthesis and characterization of this and related compounds.

References

  • PubChem. Acrolein. [Link]

  • Supporting Information. 2 - Supporting Information. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl cyclohexyl(3-oxopropyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound is an irritant. Understanding its specific hazards is the first step in managing its disposal safely. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] Exposure can lead to discomfort and potential injury if not handled correctly. Therefore, the disposal procedure is not merely about discarding a chemical but about neutralizing its potential harm throughout the process. The primary risk involves accidental exposure during waste collection, segregation, or spill cleanup.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory. This is a non-negotiable standard for preventing skin, eye, and respiratory exposure.

PPE ItemSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Prevents eye contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact, which causes irritation.[1]
Body Protection Lab coat or other suitable protective clothing to prevent skin exposure.[1]Minimizes the risk of skin contact from splashes or spills.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][3]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1]
Spill Management Protocol

Accidents happen. A robust and well-understood spill response plan is critical. The immediate objective is to contain, clean, and collect the spilled material safely.

Step 1: Evacuate and Ventilate

  • Ensure the spill area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate vicinity.[1]

Step 2: Contain the Spill

  • Prevent the spill from spreading. For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[3]

  • Crucially, do not let the product enter drains, waterways, or soil.[1]

Step 3: Absorb and Collect

  • Carefully absorb the spilled material with the inert absorbent. For solid spills, gently sweep up the material to avoid creating dust.[1]

  • Place the absorbed material and any contaminated soil or sweeping compound into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][4]

Step 4: Decontaminate the Area

  • Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect all decontamination materials (wipes, paper towels) in the same hazardous waste container.

Standard Disposal Procedure for Unused Product and Contaminated Materials

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash. [4]

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste solid this compound in its original container or a new, compatible, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Solutions containing this carbamate should be collected in a designated, labeled, and leak-proof hazardous waste container.[4]

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical must be disposed of as hazardous solid waste.[4] Non-disposable glassware should be decontaminated as described in Section 5.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., GHS07 for irritant).[1]

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • This area must be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal:

    • The final and most critical step is to dispose of the contents and the container through an approved and licensed professional waste disposal service.[1][4][5]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup. Disposal must be in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for carbamate wastes.[6][7]

Caption: Decision workflow for the safe disposal of this compound.

Decontamination of Reusable Glassware

To ensure the complete removal of residual chemical from laboratory glassware, follow this procedure:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect this initial rinse as hazardous liquid waste.

  • Wash: Wash the rinsed glassware thoroughly with soap and hot water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • AK Scientific, Inc. Safety Data Sheet (United States) tert-Butyl cyclohexyl(3-oxopropyl)
  • Environmental Protection Agency (EPA). (2011).
  • PubChem. tert-Butyl (3-hydroxycyclohexyl)carbamate.
  • Fisher Scientific. (2010).
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  • Angene Chemical. (2021).
  • Delaware Health and Social Services.
  • Sigma-Aldrich. (2024).
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  • CymitQuimica. (2024).
  • Pickering Laboratories. (2020).
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  • Sigma-Aldrich. (2023).
  • RBNAinfo. (2018).
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  • BroadPharm. MSDS of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)
  • Environmental Protection Agency (EPA). (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
  • Occupational Safety and Health Administr
  • Benchchem. (2025).
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  • PubChem. tert-butyl N-[1-[(2S)-3-cyclohexyl-1-[[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-4-oxo-1-[(3R)-2-oxo-3,4-dihydropyrrol-3-yl]butan-2-yl]amino]-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate.
  • National Oceanic and Atmospheric Administration (NOAA). Carbamate Pesticide, Solid, Poisonous - CAMEO Chemicals.
  • Pickering Laboratories. (2018).
  • Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. Stanford Research Institute.
  • White Rose eTheses Online. (2009).
  • Benchchem. (2025). Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide.
  • Bal Seal Engineering Company, Inc. (1998).
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  • Fluorochem. (2024).
  • Thermo Fisher Scientific Inc. (2013).
  • University of Hertfordshire. (2024). Tert-butylphenoxycyclohexanol - AERU.

Sources

A Senior Application Scientist's Guide to Handling Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, we often encounter novel chemical entities whose toxicological profiles are not yet fully characterized. Tert-butyl cyclohexyl(3-oxopropyl)carbamate is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-first approach to safety is not just recommended—it is imperative. This guide provides the essential safety and logistical information for handling this compound, grounding every recommendation in the established principles of chemical hazard mitigation. Our directive is to treat this substance with the caution afforded to all new chemical entities: as potentially hazardous until proven otherwise.

Hazard Analysis: A Functional Group Approach

The structure of this compound contains two key functional groups that must inform our risk assessment: a carbamate ester and an aldehyde .

  • Carbamate Esters : This class of compounds is widely recognized for its biological activity. Many carbamates are known to be cholinesterase inhibitors, a mechanism of toxicity seen in some pesticides.[1] Depending on the level of exposure, this can lead to a range of health effects.[1] Some carbamates are also suspected or known carcinogens.[2] Therefore, minimizing direct contact and inhalation is a primary safety objective.

  • Aldehydes : The "3-oxopropyl" group contains an aldehyde. Aldehydes are often irritants to the skin, eyes, and respiratory tract.[2] They can also be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[3]

Based on this analysis, we must assume the compound is, at a minimum, a skin/eye irritant, a potential sensitizer, and could carry systemic toxicity if absorbed, inhaled, or ingested.

Potential Hazard Associated Risk Primary Route of Exposure
Eye Irritation Causes serious eye irritation or damage.Splash, aerosol/dust contact.
Skin Irritation/Sensitization May cause redness, irritation, or allergic skin reaction upon contact.[3]Direct contact, spills.
Respiratory Irritation May cause irritation to the nose, throat, and lungs.[4]Inhalation of dust or aerosols.
Systemic Toxicity Potential for cholinesterase inhibition or other unknown systemic effects.[1]Inhalation, skin absorption, ingestion.
Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a checklist; it is a critical, risk-based decision. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against workplace hazards.[5]

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[6]

    • Required for Liquid Handling : When handling solutions of the compound or performing any operation with a splash risk, chemical splash goggles are required.[7]

    • High-Risk Operations : For tasks with a significant splash hazard, such as pouring large volumes or working with reactions under pressure, a face shield must be worn in addition to safety goggles.[6]

  • Hand Protection :

    • Glove Type : Disposable nitrile gloves are the standard for providing protection against incidental chemical splashes.[7][8] Always check the manufacturer's compatibility chart for the specific solvents being used.

    • Best Practice : For extended work or when direct immersion is possible, consider double-gloving or using a more robust glove material like neoprene.[9] Never use latex gloves, as they offer poor protection against many organic solvents and can cause allergies.[9]

    • Integrity : Gloves must be inspected for tears or punctures before each use.[10] Remove and replace gloves immediately if they become contaminated, and always wash your hands thoroughly after glove removal.

  • Body Protection :

    • A buttoned, flame-resistant lab coat must be worn at all times to protect skin and clothing.[7][11]

    • For handling larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[7]

    • Long pants and closed-toe shoes are mandatory minimum attire in any laboratory setting.[6][11]

  • Respiratory Protection :

    • All work involving solid (weighing) or concentrated solutions of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

    • If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a risk assessment must be performed by a Chemical Hygiene Officer to determine if respiratory protection is needed. This may involve a NIOSH-approved respirator with organic vapor cartridges.[5][12]

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Identification cluster_2 Engineering & PPE Controls start Assess Task: Handling Tert-butyl cyclohexyl(3-oxopropyl)carbamate is_solid Handling Solid? start->is_solid is_liquid Handling Liquid? start->is_liquid fume_hood Work in Fume Hood is_solid->fume_hood Yes is_liquid->fume_hood Yes gloves Nitrile Gloves (Double Recommended) fume_hood->gloves lab_coat Lab Coat gloves->lab_coat goggles Chemical Goggles lab_coat->goggles face_shield Face Shield (High Splash Risk) goggles->face_shield If needed Spill_Response spill Spill Occurs alert Alert Colleagues & Supervisor spill->alert assess Assess Spill Size evacuate Evacuate Area assess->evacuate >100 mL (Major) don_ppe Don Additional PPE (e.g., apron, double gloves) assess->don_ppe <100 mL (Minor) alert->assess call_ehs Call EHS/Safety Office evacuate->call_ehs contain Contain with Absorbent Material don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision workflow for responding to a chemical spill.

By adhering to these rigorous safety protocols, we can confidently manage the risks associated with handling novel compounds like this compound, ensuring both the integrity of our research and the safety of our scientific community.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH. (2010). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH. (1990). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Tenore, A. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Garratt-Callahan. (2009, May 21). MATERIAL SAFETY DATA SHEET - CARBAMATE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: AMMONIUM CARBAMATE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from [Link]

  • RBNAinfo. (2018, November 20). SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.